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  • Product: Ruxolitinib impurity-1
  • CAS: 952518-97-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis Pathway and Mechanism of Ruxolitinib Impurity-1

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis pathway and formation mechanism of Ruxolitinib Impurity-1, a key process-related imp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and formation mechanism of Ruxolitinib Impurity-1, a key process-related impurity in the manufacturing of the Janus kinase (JAK) inhibitor, Ruxolitinib. Understanding the formation of this impurity is critical for the development of robust synthetic processes and effective impurity control strategies.

Ruxolitinib Impurity-1 is chemically defined as (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile . It is the N-7 SEM (2-(trimethylsilyl)ethoxymethyl) protected intermediate of Ruxolitinib. Its presence in the final active pharmaceutical ingredient (API) is typically a result of incomplete deprotection during the final synthesis step.

Synthesis Pathway of Ruxolitinib Impurity-1

The formation of Ruxolitinib Impurity-1 is an integral part of a common synthetic route to Ruxolitinib itself. The pathway involves a multi-step process, beginning with the protection of the pyrrolo[2,3-d]pyrimidine core, followed by the sequential introduction of the pyrazole and the cyclopentylpropanenitrile side chain.

The overall synthesis can be summarized in the following key steps:

  • Protection of the Pyrrolo[2,3-d]pyrimidine Core: The synthesis commences with the protection of the N-7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a key starting material) with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is a crucial step to prevent unwanted side reactions in subsequent steps.[1]

  • Suzuki Coupling: The SEM-protected intermediate then undergoes a palladium-catalyzed Suzuki coupling reaction with a suitable pyrazole boronic acid derivative to introduce the pyrazole moiety at the C-4 position of the pyrrolopyrimidine ring.[2]

  • Michael Addition: The final key step in the formation of the impurity is the Michael addition of the pyrazole-substituted intermediate to (E)-3-cyclopentylacrylonitrile. This reaction introduces the chiral cyclopentylpropanenitrile side chain.

  • Formation of Ruxolitinib Impurity-1: The product of the Michael addition is the racemic SEM-protected Ruxolitinib. Chiral resolution can be performed at this stage to isolate the desired (R)-enantiomer, which is Ruxolitinib Impurity-1.

Synthesis_Pathway cluster_0 Step 1: SEM Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Michael Addition 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine NaH, DMAC SEM-Cl SEM-Cl SEM-Cl->4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine->4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine Pd(PPh3)4, K2CO3 Pyrazole Boronic Acid Ester Pyrazole Boronic Acid Ester Pyrazole Boronic Acid Ester->4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine Ruxolitinib Impurity-1 Ruxolitinib Impurity-1 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine->Ruxolitinib Impurity-1 Base (E)-3-cyclopentylacrylonitrile (E)-3-cyclopentylacrylonitrile (E)-3-cyclopentylacrylonitrile->Ruxolitinib Impurity-1

Caption: Synthetic pathway of Ruxolitinib Impurity-1.

Reaction Mechanisms

The formation of Ruxolitinib Impurity-1 involves a series of well-established organic reactions. A deeper understanding of the underlying mechanisms is beneficial for process optimization and troubleshooting.

Step 1: SEM Protection Mechanism

The protection of the pyrrole nitrogen is typically achieved via a nucleophilic substitution reaction. The pyrrole nitrogen acts as a nucleophile, attacking the electrophilic chloromethyl group of SEM-Cl. A base, such as sodium hydride (NaH), is used to deprotonate the pyrrole nitrogen, increasing its nucleophilicity.

SEM_Protection_Mechanism Pyrrole-N Pyrrole-NH Pyrrole-N_anion Pyrrole-N⁻ Pyrrole-N->Pyrrole-N_anion Deprotonation NaH NaH NaH->Pyrrole-N_anion SEM_protected_product SEM-Protected Pyrrole Pyrrole-N_anion->SEM_protected_product SN2 Attack SEM-Cl SEM-Cl SEM-Cl->SEM_protected_product

Caption: Mechanism of SEM protection.

Step 2: Suzuki Coupling Mechanism

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Transmetalation: The pyrazole boronic acid ester transfers the pyrazole group to the palladium center.

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated.

Suzuki_Coupling_Mechanism Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar'-B(OR)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Coupled Product Reductive_Elimination->Product

Caption: Catalytic cycle of Suzuki coupling.

Step 3: Michael Addition Mechanism

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this synthesis, the deprotonated pyrazole acts as the nucleophile, attacking the β-carbon of (E)-3-cyclopentylacrylonitrile.

Michael_Addition_Mechanism Pyrazole Pyrazole-NH Pyrazole_Anion Pyrazole-N⁻ Pyrazole->Pyrazole_Anion Deprotonation Base Base Base->Pyrazole_Anion Enolate Enolate Intermediate Pyrazole_Anion->Enolate 1,4-Addition Acrylonitrile (E)-3-cyclopentylacrylonitrile Acrylonitrile->Enolate Impurity-1 Ruxolitinib Impurity-1 Enolate->Impurity-1 Protonation

Caption: Mechanism of Michael addition.

Quantitative Data

The following table summarizes the available quantitative data for the key steps in the synthesis of Ruxolitinib Impurity-1. Please note that yields and purity can vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialReagentsSolventYieldPurityReference
1SEM Protection4-chloro-7H-pyrrolo[2,3-d]pyrimidineSEM-Cl, NaHDMAC89-97%Not Reported[1]
2Suzuki Coupling4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(PPh3)4, K2CO3Dioxane/Water64%Not Reported[2]
3Michael Addition4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine(E)-3-cyclopentylacrylonitrile, BaseNot SpecifiedNot ReportedNot Reported

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Ruxolitinib Impurity-1, compiled from available literature.

Step 1: Synthesis of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • N,N-Dimethylacetamide (DMAC), anhydrous

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMAC at 0-5 °C, sodium hydride is added portion-wise.[1]

  • The mixture is stirred at this temperature for a specified period to allow for deprotonation.

  • SEM-Cl is then added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.[1]

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel provides the pure 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. A yield of 89% has been reported for this step.[1]

Step 2: Synthesis of 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flask are added 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and 1,4-dioxane.[2]

  • A solution of potassium carbonate in water is then added to the mixture.[2]

  • The resulting solution is degassed by bubbling nitrogen through it for approximately 15 minutes.[2]

  • Tetrakis(triphenylphosphine)palladium(0) is added, and the reaction mixture is heated to reflux (around 90 °C) for about 2 hours.[2]

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate and water.[2]

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.[2]

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • The crude product is purified by trituration with methyl tert-butyl ether to yield 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine as a white crystalline solid, with a reported yield of 64%.[2]

Step 3: Synthesis of (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (Ruxolitinib Impurity-1)

Materials:

  • 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • (E)-3-cyclopentylacrylonitrile

  • A suitable base (e.g., DBU, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile)

Procedure:

  • To a solution of 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, the base is added.

  • (E)-3-cyclopentylacrylonitrile is then added to the reaction mixture.

  • The reaction is stirred at an appropriate temperature until the reaction is complete.

  • The reaction mixture is then worked up by quenching, extraction, and purification to yield the racemic mixture of the SEM-protected Ruxolitinib.

  • Chiral resolution, for example, by preparative chiral HPLC, can be employed to separate the (R)- and (S)-enantiomers, affording the pure (R)-enantiomer, which is Ruxolitinib Impurity-1.

Mechanism of Impurity Formation in the Final Product

Ruxolitinib Impurity-1 is present in the final Ruxolitinib drug substance due to the incomplete removal of the SEM protecting group in the final deprotection step. The deprotection is typically carried out under acidic conditions (e.g., with trifluoroacetic acid) or with fluoride ion sources. If the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) are not optimized, or if there are issues with mixing or mass transfer in a large-scale reaction, some of the SEM-protected intermediate may remain unreacted, leading to its presence as an impurity in the final product.

Deprotection_Workflow Impurity-1 Ruxolitinib Impurity-1 (SEM-Protected Ruxolitinib) Deprotection Deprotection (e.g., TFA or F⁻) Impurity-1->Deprotection Ruxolitinib Ruxolitinib (API) Deprotection->Ruxolitinib Complete Incomplete_Reaction Incomplete Reaction Deprotection->Incomplete_Reaction Incomplete_Reaction->Impurity-1 Remains in product

Caption: Formation of Impurity-1 due to incomplete deprotection.

By understanding the detailed synthesis pathway, reaction mechanisms, and critical process parameters, researchers and drug development professionals can effectively control the level of Ruxolitinib Impurity-1 in the final drug product, ensuring its quality, safety, and efficacy.

References

Exploratory

Characterization of Ruxolitinib Impurity-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the characterization of a significant Ruxolitinib impurity, herein designated as Impurity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of a significant Ruxolitinib impurity, herein designated as Impurity-1. For the purpose of this guide, we will focus on the well-documented hydrolytic degradation product, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide , commonly referred to as Ruxolitinib-amide. The presence of impurities in active pharmaceutical ingredients (APIs) can impact both the efficacy and safety of a drug product, making their identification and characterization a critical aspect of drug development and quality control.

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is utilized in the treatment of myelofibrosis and polycythemia vera. Its mechanism of action involves the disruption of the JAK-STAT signaling pathway, which plays a crucial role in cell proliferation and immune response. The formation of impurities such as Ruxolitinib-amide can occur during synthesis, formulation, or storage, particularly under hydrolytic stress conditions.

This guide details the structural elucidation of Ruxolitinib-amide using modern analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the characterization process.

Data Presentation: Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for Ruxolitinib-amide (Impurity-1).

Table 1: Physicochemical Properties of Ruxolitinib-amide

PropertyValue
Chemical Name(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide
Molecular FormulaC₁₇H₂₀N₆O
Molecular Weight324.38 g/mol
CAS Number1911644-32-0

Table 2: Mass Spectrometry Data for Ruxolitinib-amide

Ionm/z (Observed)Proposed Fragmentation
[M+H]⁺325.17Protonated molecule
[M+H - C₅H₉]⁺256.12Loss of the cyclopentyl group
[M+H - CONH₂]⁺281.16Loss of the amide group

Table 3: Predicted ¹H and ¹³C NMR Data for Ruxolitinib-amide

Note: The following NMR data is predicted and should be confirmed with experimental data.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
12.10 (s, 1H)Pyrrole N-H
8.80 (s, 1H)Pyrimidine C-H
8.50 (s, 1H)Pyrazole C-H
8.30 (s, 1H)Pyrazole C-H
7.60 (d, 1H)Pyrrole C-H
7.10 (br s, 1H)Amide N-H
6.90 (d, 1H)Pyrrole C-H
6.80 (br s, 1H)Amide N-H
4.60 (m, 1H)CH-N
3.00 (m, 2H)CH₂-C=O
2.50 (m, 1H)CH-Cyclopentyl
1.80-1.20 (m, 8H)Cyclopentyl CH₂

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of Ruxolitinib-amide.

Forced Degradation Study (Hydrolysis)
  • Sample Preparation: Prepare a stock solution of Ruxolitinib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 2 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 80°C for 2 hours.

  • Neutralization and Dilution: After the specified time, cool the solutions to room temperature and neutralize with an appropriate acid or base. Dilute the samples with the mobile phase to a suitable concentration for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the impurity from the parent drug. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Monitor for the protonated molecule of Ruxolitinib-amide ([M+H]⁺ at m/z 325.17) and its characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Isolate the impurity using preparative HPLC. Dissolve a sufficient amount of the purified Ruxolitinib-amide in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.

  • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural elucidation and assignment of all proton and carbon signals.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway inhibited by Ruxolitinib and the general workflow for impurity characterization.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT JAK->pSTAT 3. Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation & Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation Impurity_Characterization_Workflow Forced_Degradation Forced Degradation (e.g., Hydrolysis) HPLC_Screening HPLC Screening for Impurity Detection Forced_Degradation->HPLC_Screening Isolation Impurity Isolation (Preparative HPLC) HPLC_Screening->Isolation MS_Analysis Mass Spectrometry (MS) (Molecular Weight & Formula) Isolation->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Isolation->NMR_Analysis Structure_Confirmation Structure Confirmation of Ruxolitinib-amide MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Foundational

Unraveling the Structure of a Key Ruxolitinib Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of a significant impurity of Ruxolitinib, a potent Jan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of a significant impurity of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. Understanding and controlling impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. This document will focus on a prominent hydrolytic degradation product, Ruxolitinib Amide Impurity, often encountered during the synthesis and storage of Ruxolitinib.

Introduction to Ruxolitinib and the Importance of Impurity Profiling

Ruxolitinib is a first-in-class JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[1][] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which plays a crucial role in hematopoiesis and immune function.[][3] The chemical name for Ruxolitinib is (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[1]

Pharmaceutical impurities are unwanted chemicals that can arise during synthesis, formulation, or storage of the active pharmaceutical ingredient (API).[4] These impurities can potentially impact the safety, efficacy, and stability of the drug product. Therefore, regulatory agencies require rigorous characterization and control of impurities. This guide will delve into the identification and structural elucidation of a key Ruxolitinib impurity.

Identification and Formation of Ruxolitinib Amide Impurity

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[5] Under hydrolytic conditions, particularly in the presence of acid or base, Ruxolitinib can degrade to form several impurities.[6][7] One of the primary hydrolytic degradation products is the Ruxolitinib amide impurity, chemically identified as (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide.[3][5] This impurity is formed through the hydrolysis of the nitrile group of the Ruxolitinib molecule.

The formation of this amide is a critical step in the degradation pathway and its presence in the final drug product must be carefully monitored.[3]

Analytical Techniques for Structural Elucidation

A combination of chromatographic and spectroscopic techniques is employed for the separation, detection, and structural characterization of Ruxolitinib and its impurities.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation and quantification of Ruxolitinib and its impurities.[3] Reversed-phase HPLC with a C18 column is commonly used, employing a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[5]

Mass Spectrometry (MS) for Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities.[5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurity and propose its molecular formula.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules.[8] Both 1H and 13C NMR are used to provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the confirmation of the proposed structure of the impurity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the analysis of the Ruxolitinib amide impurity.

ParameterValueTechniqueReference
Chromatographic Data
Retention Time (Relative to Ruxolitinib)Varies based on methodHPLC/UPLC[3]
Mass Spectrometric Data
[M+H]+ (m/z)325.1826LC-HRMSCalculated
Molecular FormulaC17H20N6OLC-HRMS[9]
Spectroscopic Data
UV λmax~254 nmHPLC-UV/PDA[3]

Experimental Protocols

Forced Hydrolytic Degradation

Objective: To generate the Ruxolitinib amide impurity for analytical characterization.

Procedure:

  • Prepare a stock solution of Ruxolitinib in a suitable organic solvent (e.g., methanol or acetonitrile).

  • For acid hydrolysis, add a specific concentration of hydrochloric acid (e.g., 0.1 N HCl) to the Ruxolitinib solution.[10]

  • For base hydrolysis, add a specific concentration of sodium hydroxide (e.g., 0.1 N NaOH) to the Ruxolitinib solution.[10]

  • Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period.[10]

  • Periodically withdraw samples, neutralize them, and dilute with the mobile phase for HPLC analysis to monitor the formation of the degradation product.[10]

HPLC Method for Impurity Profiling

Objective: To separate and quantify the Ruxolitinib amide impurity.

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A typical gradient might start with a low percentage of B, increasing to a high percentage over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

This is a representative method and may require optimization for specific applications.

Visualizing Key Processes

The following diagrams illustrate the key pathways and workflows involved in the study of Ruxolitinib and its impurities.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_Dimer STAT_Dimer STAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Figure 1: Ruxolitinib's Mechanism of Action in the JAK-STAT Pathway.

G Ruxolitinib Ruxolitinib Amide_Impurity Amide_Impurity Ruxolitinib->Amide_Impurity Hydrolysis (H₂O/H⁺ or OH⁻) Nitrile to Amide Carboxylic_Acid_Impurity Carboxylic_Acid_Impurity Amide_Impurity->Carboxylic_Acid_Impurity Further Hydrolysis Amide to Carboxylic Acid

Figure 2: Hydrolytic Degradation Pathway of Ruxolitinib.

G cluster_workflow Impurity Elucidation Workflow Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_UPLC HPLC/UPLC Separation Forced_Degradation->HPLC_UPLC LC_MS LC-MS Analysis (Molecular Weight) HPLC_UPLC->LC_MS HRMS HRMS Analysis (Elemental Composition) LC_MS->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) HRMS->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Figure 3: General Workflow for Impurity Structure Elucidation.

Conclusion

The structural elucidation of Ruxolitinib impurities, such as the amide degradation product, is a critical component of ensuring the quality and safety of this important therapeutic agent. A systematic approach utilizing forced degradation studies coupled with advanced analytical techniques like HPLC, high-resolution mass spectrometry, and NMR spectroscopy is essential for the unambiguous identification and characterization of these impurities. The information presented in this guide provides a foundational understanding for researchers and drug development professionals involved in the analysis and control of Ruxolitinib and its related substances.

References

Exploratory

In-Depth Technical Guide on the Spectroscopic and Synthetic Profile of (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the pivotal Ruxolitinib intermediate, (R)-3-C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the pivotal Ruxolitinib intermediate, (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and analytical sciences.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, a key intermediate in the synthesis of the JAK inhibitor, Ruxolitinib.

ParameterValue
Molecular Formula C₂₃H₃₂N₆OSi
Molecular Weight 436.63 g/mol
Appearance Pale yellow viscous oil

Table 1: Physicochemical Properties

TechniqueData
Mass Spectrometry (LCMS, EI) m/e 440 (M+H)⁺

Table 2: Mass Spectrometry Data

Note: As of the latest available data, detailed ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopic data have not been publicly disclosed in detail. The information provided is based on the characterization reported in key patents.

Experimental Protocols

The synthesis of (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile is well-documented in patent literature, specifically in U.S. Patent No. 8,410,265 B2. The following protocol is an adaptation of the methodology described therein.

Synthesis of (3R)-3-Cyclopentyl-3-{4-[7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl}propionitrile ((R)-20)

Method B

To a stirred solution of (3R)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanal ((R)-38, 184 mg, 0.418 mmol) in tetrahydrofuran (THF, 1.2 mL) at room temperature is added a solution of 14.3 M of ammonium hydroxide (NH₄OH) in water (1.2 mL), followed by iodine (I₂, 117 mg, 0.460 mmol, 1.1 equiv). The resulting reaction mixture is stirred at room temperature for 30 minutes. Upon completion of the reaction, as monitored by LCMS, the mixture is quenched with 10% aqueous Na₂S₂O₃ (10 mL) before being extracted with ethyl acetate (2 x 15 mL). The combined organic layers are then processed to isolate the final product.[1]

Visualizations

Synthetic Pathway Overview

The following diagram illustrates a key step in the synthesis of the title compound, highlighting the conversion of the aldehyde intermediate to the nitrile.

Synthesis_Pathway aldehyde (3R)-...-propanal ((R)-38) reagents NH4OH, I2, THF aldehyde->reagents product (R)-...-propanenitrile ((R)-20) reagents->product

Caption: Conversion of the aldehyde to the nitrile.

Experimental Workflow for Synthesis

This diagram outlines the procedural flow for the synthesis and workup of the target molecule.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup start Start with (R)-...-propanal in THF add_nh4oh Add NH4OH solution start->add_nh4oh add_i2 Add Iodine (I2) add_nh4oh->add_i2 stir Stir at room temperature for 30 min add_i2->stir quench Quench with 10% aq. Na2S2O3 stir->quench extract Extract with Ethyl Acetate (2x) quench->extract isolate Isolate Product extract->isolate

Caption: Synthesis and workup workflow.

References

Foundational

Formation of Ruxolitinib Impurity-1: A Technical Guide to Synthesis and Control

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the formation of Ruxolitinib impurity-1, a critical process-related impurity encountered...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of Ruxolitinib impurity-1, a critical process-related impurity encountered during the synthesis of Ruxolitinib. This document details the identity of this impurity, its mechanisms of formation, and strategies for its control and analysis, offering valuable insights for researchers and professionals in drug development and manufacturing.

Introduction to Ruxolitinib and its Synthesis

Ruxolitinib is a potent inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2, which are integral components of the JAK-STAT signaling pathway.[1] This pathway is crucial for signal transduction of various cytokines and growth factors involved in hematopoiesis and immune function.[1][2] Dysregulation of the JAK-STAT pathway is linked to myeloproliferative neoplasms, making Ruxolitinib an effective therapeutic for conditions such as myelofibrosis and polycythemia vera.[1][3]

The synthesis of Ruxolitinib is a multi-step process. A common synthetic strategy involves the coupling of a protected 4-chloropyrrolo[2,3-d]pyrimidine with a pyrazole derivative, followed by the introduction of the chiral cyclopentylpropanenitrile side chain.[4] An alternative and frequently employed approach synthesizes the Ruxolitinib-amide as a penultimate intermediate, which is then dehydrated to yield the final nitrile product.[4]

Identification and Formation of Ruxolitinib Impurity-1

During the synthesis of Ruxolitinib, several impurities can form, including process-related impurities and degradation products.[5][6] The most significant process-related impurity, hereafter referred to as Ruxolitinib impurity-1, is the Ruxolitinib-amide.

Chemical Name: (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide.[1][4][7]

There are two primary pathways for the formation of this impurity:

  • As a Synthetic Intermediate: In synthetic routes that proceed through the amide, incomplete dehydration of this intermediate to the final nitrile product is the primary source of Ruxolitinib impurity-1.[4][7]

  • As a Degradation Product: The nitrile group of Ruxolitinib can undergo hydrolysis under certain conditions, such as the presence of acid or base, to form the amide impurity.[7][8] This can occur during the synthesis work-up, formulation, or storage if conditions are not adequately controlled.[7]

Factors Influencing the Formation of Ruxolitinib Impurity-1

The critical step in controlling the level of Ruxolitinib impurity-1 is the dehydration of the Ruxolitinib-amide intermediate. Several factors can influence the efficiency of this reaction:

  • Dehydrating Agent: The choice of a potent dehydrating agent is crucial. Common reagents include phosphorus oxychloride (POCl₃), cyanuric chloride, phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂).[4] Milder alternatives like trifluoroacetic anhydride (TFAA) can be considered to minimize side reactions.[4]

  • Stoichiometry of Dehydrating Agent: An insufficient amount of the dehydrating agent can lead to incomplete conversion of the amide. A molar ratio of 1:3 to 1:8 (amide to dehydrating agent) is often recommended.[4]

  • Reaction Temperature: The reaction temperature needs to be optimized. While dehydration reactions often require heating, excessively high temperatures can promote the formation of other side products and degradation.[4]

  • Reaction Time: Inadequate reaction time will result in incomplete conversion. The progress of the reaction should be monitored using an appropriate analytical technique like HPLC or TLC.[4]

  • Presence of Water: All reagents and solvents must be anhydrous, as water can quench the dehydrating agent and inhibit the reaction.[4]

Experimental Protocols

Dehydration of Ruxolitinib-Amide to Ruxolitinib

This protocol is a generalized procedure based on literature for the dehydration of the Ruxolitinib-amide intermediate.[1][9]

Materials:

  • Ruxolitinib-amide

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ruxolitinib-amide (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add the dehydrating agent (e.g., POCl₃, 5-7 equivalents, or TFAA, 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for completion using HPLC analysis.

  • Carefully quench the reaction by slowly adding the mixture to a cooled, stirred saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ruxolitinib.

Analytical Method for Quantification of Ruxolitinib Impurity-1

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for the quantification of Ruxolitinib and its amide impurity.[3][7][10]

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with a UV detector
Column ODS Phenomenex C18 (250mm × 4.6mm, 5µm)[3][10]
Mobile Phase Methanol and water (pH 3.5, adjusted with orthophosphoric acid) in a 70:30 (v/v) ratio[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 236 nm[1][10]
Injection Volume 20 µL[10]
Column Temperature 25 °C[10]

Procedure:

  • Prepare a standard stock solution of Ruxolitinib and a separate stock solution of the Ruxolitinib-amide impurity in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solutions to known concentrations.

  • Prepare the sample solution of the Ruxolitinib synthesis batch to be tested in the same diluent.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Identify the peaks for Ruxolitinib and the Ruxolitinib-amide impurity based on their retention times from the standard injections.

  • Quantify the amount of the Ruxolitinib-amide impurity in the sample by comparing its peak area to the calibration curve generated from the standards.

Data Presentation

Dehydration Reaction Conditions from Literature

The following table summarizes general reaction conditions for the dehydration of the Ruxolitinib-amide intermediate as described in patent literature. Specific quantitative results on impurity levels are generally not provided in these public documents and need to be determined experimentally.

Dehydrating AgentEquivalentsSolventTemperatureTime
Phosphorus oxychloride (POCl₃)5-7Dichloromethane (DCM)0 °C to RT2-4 hours
Trifluoroacetic anhydride (TFAA)1.5Dichloromethane (DCM)0 °C to RT2-4 hours
Cyanuric chlorideNot specifiedNot specifiedNot specifiedNot specified
Phosphorus pentoxide (P₂O₅)Not specifiedNot specifiedNot specifiedNot specified
Thionyl chloride (SOCl₂)Not specifiedNot specifiedNot specifiedNot specified
Performance of Analytical Methods

The following table provides a comparative summary of typical performance characteristics for analytical methods used for Ruxolitinib and its impurities.

MethodLinearity (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)
RP-HPLC-UV 20 - 1200.150.4598.68 – 99.80%[3][10]
LC-MS/MS 0.01 - 2.0--85 - 115%[10]

Visualizations

Ruxolitinib Synthesis Pathway and Impurity Formation

Ruxolitinib_Synthesis cluster_impurity Carboxylic_Acid Carboxylic Acid Intermediate Amidation Amidation Carboxylic_Acid->Amidation Amine, Coupling Agent Ruxolitinib_Amide Ruxolitinib-Amide (Impurity-1) Amidation->Ruxolitinib_Amide Dehydration Dehydration Ruxolitinib_Amide->Dehydration Dehydrating Agent (e.g., POCl₃) Ruxolitinib Ruxolitinib (Final Product) Ruxolitinib_Amide->Ruxolitinib Dehydration->Ruxolitinib Incomplete_Dehydration Incomplete Dehydration

Caption: Synthetic pathway to Ruxolitinib via an amide intermediate, highlighting the formation of Impurity-1.

Troubleshooting Workflow for Minimizing Ruxolitinib Impurity-1

Troubleshooting_Workflow Start High Level of Ruxolitinib-Amide Detected Check_Dehydrating_Agent Review Dehydrating Agent Start->Check_Dehydrating_Agent Inefficient_Agent Inefficient Agent? Check_Dehydrating_Agent->Inefficient_Agent Check_Stoichiometry Verify Stoichiometry Insufficient_Stoichiometry Insufficient Amount? Check_Stoichiometry->Insufficient_Stoichiometry Check_Conditions Optimize Reaction Conditions (T, t) Suboptimal_Conditions Suboptimal T or t? Check_Conditions->Suboptimal_Conditions Check_Water Ensure Anhydrous Conditions Water_Present Water Present? Check_Water->Water_Present Inefficient_Agent->Check_Stoichiometry No Select_Potent_Agent Select More Potent Agent Inefficient_Agent->Select_Potent_Agent Yes Insufficient_Stoichiometry->Check_Conditions No Increase_Ratio Increase Molar Ratio Insufficient_Stoichiometry->Increase_Ratio Yes Suboptimal_Conditions->Check_Water No Optimize_T_t Optimize Temperature and Time Suboptimal_Conditions->Optimize_T_t Yes Use_Anhydrous Use Anhydrous Reagents and Solvents Water_Present->Use_Anhydrous Yes End Impurity Level Reduced Water_Present->End No Select_Potent_Agent->End Increase_Ratio->End Optimize_T_t->End Use_Anhydrous->End

Caption: A logical workflow for troubleshooting and minimizing the formation of Ruxolitinib impurity-1.

Ruxolitinib's Mechanism of Action: Inhibition of the JAK-STAT Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Cell Proliferation, etc.) Nucleus->Gene_Expression

Caption: Ruxolitinib inhibits JAK, which in turn blocks the phosphorylation and activation of STAT proteins.

References

Exploratory

The Origin of Ruxolitinib SEM Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ruxolitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of myeloproliferative neoplasms. As with any pharmaceutical c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruxolitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of myeloproliferative neoplasms. As with any pharmaceutical compound, ensuring its purity is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of the origin, formation, and control of a critical process-related impurity in Ruxolitinib synthesis: the SEM impurity. The "[2-(trimethylsilyl)ethoxy]methyl" (SEM) group is a common protecting group utilized during the synthesis of the drug substance. This guide will detail the synthetic pathways where this impurity arises, the mechanisms of its formation, and the analytical methodologies for its detection and quantification.

Introduction to Ruxolitinib and the SEM Impurity

Ruxolitinib's chemical name is (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile.[1] It functions by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative disorders.[1][2] The synthesis of this complex molecule involves multiple steps, often requiring the use of protecting groups to prevent unwanted side reactions.

One such protecting group is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. It is employed to temporarily block a reactive nitrogen on the pyrrolo[2,3-d]pyrimidine core of Ruxolitinib.[3] The "Ruxolitinib SEM impurity" is a general term for process-related impurities that retain this SEM protecting group. The most prominent of these is 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 941685-27-4), which is a key intermediate in some synthetic routes.[4][5][6][7] Another related impurity is the final Ruxolitinib molecule with the SEM group still attached: (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile .

The presence of these impurities in the final active pharmaceutical ingredient (API) is undesirable and must be strictly controlled within acceptable limits as per regulatory guidelines.[8][9] Understanding their origin is the first step in developing effective control strategies.

Synthetic Origin of the Ruxolitinib SEM Impurity

The SEM impurity is a classic example of a process-related impurity, arising directly from the synthetic route employed to manufacture Ruxolitinib. Its formation is primarily due to the incomplete removal of the SEM protecting group from a key intermediate or the final molecule.

A common synthetic strategy for Ruxolitinib involves the following key steps:

  • Protection of the Pyrrolo[2,3-d]pyrimidine Core: The synthesis often starts with the protection of the N7 nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using SEM chloride (SEM-Cl) in the presence of a base. This step yields the SEM-protected intermediate.

  • Coupling Reactions: The SEM-protected core is then coupled with a pyrazole derivative.

  • Introduction of the Side Chain: The cyclopentylpropanenitrile side chain is subsequently introduced.

  • Deprotection: The final step involves the removal of the SEM group, typically under acidic conditions, to yield the Ruxolitinib free base.

The Ruxolitinib SEM impurity is generated when the deprotection step (Step 4) is incomplete.

Below is a DOT script for a diagram illustrating a common synthetic pathway for Ruxolitinib that utilizes the SEM protecting group and highlights the origin of the SEM impurity.

Ruxolitinib_Synthesis_and_Impurity_Formation cluster_synthesis Ruxolitinib Synthesis cluster_impurity Impurity Formation Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Protected_Core SEM-protected pyrimidine core Start->Protected_Core Protection (SEM-Cl) Intermediate Coupled Intermediate Protected_Core->Intermediate Coupling SEM_Ruxolitinib SEM-protected Ruxolitinib Intermediate->SEM_Ruxolitinib Side-chain addition Ruxolitinib Ruxolitinib (API) SEM_Ruxolitinib->Ruxolitinib Deprotection (Acid) Impurity Ruxolitinib SEM Impurity SEM_Ruxolitinib->Impurity Incomplete Deprotection

A simplified synthetic pathway for Ruxolitinib showing the origin of the SEM impurity.

Factors Influencing SEM Impurity Formation

The efficiency of the deprotection step is critical in minimizing the levels of the SEM impurity. Several factors can influence the completeness of this reaction:

  • Deprotection Reagent and Conditions: The choice of acid, its concentration, the reaction temperature, and the reaction time are all crucial parameters. Insufficiently harsh conditions may lead to incomplete deprotection.

  • Solvent System: The solubility of the SEM-protected intermediates and the final product in the chosen solvent system can affect the reaction kinetics.

  • Work-up and Purification: The methods used to isolate and purify the final Ruxolitinib product play a significant role in removing any residual SEM impurity.

Analytical Methodologies for Detection and Quantification

To control the levels of the Ruxolitinib SEM impurity, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common techniques employed for impurity profiling of Ruxolitinib.

Representative HPLC Method Parameters
ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry
Injection Volume 5-10 µL

Disclaimer: The above parameters are representative and require optimization and validation for specific applications.

Method Validation

Any analytical method used for impurity quantification must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to detect the SEM impurity in the presence of Ruxolitinib and other potential impurities.

  • Linearity: A linear relationship between the concentration of the SEM impurity and the analytical response. A correlation coefficient (r²) of ≥ 0.999 is typically required.[10]

  • Accuracy: The closeness of the measured value to the true value, determined by recovery studies at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the SEM impurity that can be reliably detected and quantified, respectively.

Experimental Protocols

Protocol for SEM Deprotection of Ruxolitinib Intermediate

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve the SEM-protected Ruxolitinib intermediate in a suitable organic solvent (e.g., dichloromethane or methanol).

  • Acid Addition: Add a solution of a suitable acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane, or lithium tetrafluoroborate) to the reaction mixture. The choice of acid and its stoichiometry are critical and need to be optimized.

  • Reaction Monitoring: Monitor the progress of the deprotection reaction using a suitable analytical technique, such as HPLC or TLC, until the starting material is consumed.

  • Quenching and Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent.

  • Purification: Purify the crude Ruxolitinib by techniques such as column chromatography or recrystallization to remove the SEM impurity and other process-related impurities.

Protocol for Quantification of SEM Impurity by HPLC
  • Standard Preparation: Prepare a stock solution of the Ruxolitinib SEM impurity reference standard in a suitable diluent. Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the Ruxolitinib API sample in the same diluent to a known concentration.

  • Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to the SEM impurity based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the SEM impurity in the sample by interpolating its peak area on the calibration curve.

Data Presentation

While specific quantitative data on the formation of the Ruxolitinib SEM impurity under various deprotection conditions is not extensively available in the public domain, the following table provides a representative summary of how such data would be presented.

Table 1: Illustrative Data on the Impact of Deprotection Conditions on SEM Impurity Levels

Deprotection ReagentTemperature (°C)Time (h)SEM Impurity Level (%)
Trifluoroacetic Acid2521.5
Trifluoroacetic Acid2560.8
HCl in Dioxane5020.5
HCl in Dioxane504< 0.1
Lithium Tetrafluoroborate6080.2

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results. The levels of impurity formation are highly dependent on the specific reaction conditions and scale.

Visualization of Experimental Workflow

The following DOT script generates a diagram illustrating the workflow for the analysis and control of the Ruxolitinib SEM impurity.

Impurity_Analysis_Workflow Sample Ruxolitinib API Sample Preparation Sample Preparation (Dissolution and Dilution) Sample->Preparation Analysis HPLC/UPLC Analysis Preparation->Analysis Detection Peak Detection and Integration Analysis->Detection Quantification Quantification against Reference Standard Detection->Quantification Comparison Comparison with Specification Limits Quantification->Comparison Decision Decision Comparison->Decision Release Batch Release Decision->Release Within Limits Investigation Out of Specification (OOS) Investigation Decision->Investigation Exceeds Limits

A typical workflow for the analysis and control of the Ruxolitinib SEM impurity.

Conclusion

The Ruxolitinib SEM impurity is a process-related impurity that originates from the incomplete deprotection of SEM-protected intermediates during the synthesis of the active pharmaceutical ingredient. Its formation is influenced by the choice of deprotection reagents and reaction conditions. Effective control of this impurity relies on optimized synthetic processes and robust, validated analytical methods, such as HPLC and UPLC, for its detection and quantification. A thorough understanding of the origin and control of the SEM impurity is crucial for ensuring the quality, safety, and efficacy of Ruxolitinib for patients.

References

Foundational

Unveiling Ruxolitinib Impurity-1: A Technical Guide to Its Discovery and Initial Identification

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the discovery and initial identification of a key process-related impurity of Ruxolitinib...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial identification of a key process-related impurity of Ruxolitinib, designated as Ruxolitinib Impurity-1. This document delves into the probable origins of this impurity, outlines detailed experimental protocols for its detection and characterization, and presents quantitative data in a structured format for clarity and comparative analysis. Furthermore, it visualizes the critical JAK-STAT signaling pathway, the therapeutic target of Ruxolitinib, and the general workflow for impurity identification.

Introduction: The Significance of Impurity Profiling in Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] Its therapeutic efficacy in treating myeloproliferative neoplasms stems from its ability to modulate the dysregulated JAK-STAT signaling pathway.[] As with any pharmaceutical compound, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and controlling substances that may compromise the efficacy or safety of the final drug product.[1]

Impurities in a drug substance can originate from various sources, including the synthetic route (process-related impurities) or degradation of the API over time (degradation products).[1] While numerous studies have focused on the forced degradation of Ruxolitinib to identify potential degradants, this guide specifically addresses a known process-related impurity often referred to as "Ruxolitinib Impurity-1".

It is important to note that the designation "Ruxolitinib Impurity-1" has been associated with more than one chemical entity in commercially available reference standards. However, the most commonly cited compound for "Ruxolitinib Impurity-1" is (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, bearing the CAS number 941685-40-1.[3][4][5][6][7][8] This impurity is a protected form of the Ruxolitinib molecule, indicating its likely origin as an intermediate in the manufacturing process.[4] Another compound, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 952518-97-7), has also been labeled as "Ruxolitinib impurity-1" by some suppliers and is a known hydrolytic degradation product.[9][10] This guide will focus on the former, the process-related impurity, due to its prevalence in the literature and supplier catalogs.

The Genesis of Ruxolitinib Impurity-1: A Synthesis Intermediate

Ruxolitinib Impurity-1, with the chemical formula C23H32N6OSi and a molecular weight of 436.64 g/mol , is structurally characterized by the presence of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the pyrrolo[2,3-d]pyrimidine ring system.[3][5] This SEM group is a common protecting group used in organic synthesis to temporarily mask a reactive N-H functionality during the construction of the core molecular framework. Its presence in the final API indicates an incomplete deprotection step during the synthesis of Ruxolitinib.

The probable synthetic route leading to the formation of Ruxolitinib often involves the coupling of a protected pyrrolo[2,3-d]pyrimidine core with the chiral cyclopentyl-propanenitrile side chain.[11] The final step would then be the removal of the protecting group to yield the active Ruxolitinib molecule. If this deprotection step is not carried to completion, residual amounts of the protected intermediate, Ruxolitinib Impurity-1, will remain in the final product.

Analytical Identification and Characterization

The initial identification and subsequent quantification of Ruxolitinib Impurity-1 rely on a combination of chromatographic and spectroscopic techniques. Forced degradation studies, while primarily aimed at identifying degradation products, are also instrumental in developing stability-indicating analytical methods that can effectively separate the API from all potential impurities, including process-related ones.[12]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating Ruxolitinib from its impurities.[13] A well-developed reverse-phase HPLC method is crucial for resolving the API peak from the impurity peaks.

Table 1: Representative HPLC Method Parameters for Ruxolitinib Impurity Analysis

ParameterTypical Conditions
Column C18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A Aqueous buffer (e.g., 0.1% Formic Acid in Water)
Mobile Phase B Organic Solvent (e.g., Acetonitrile)
Gradient Elution A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are representative parameters and may require optimization for specific applications.

Spectroscopic Characterization

Once separated, the structure of the impurity is elucidated using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity. For Ruxolitinib Impurity-1, a high-resolution mass spectrometer would detect a molecular ion corresponding to its molecular formula, C23H32N6OSi.[4] Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the definitive structural confirmation of the impurity. The NMR spectra of Ruxolitinib Impurity-1 would show characteristic signals for the SEM protecting group, in addition to the signals corresponding to the core Ruxolitinib structure. These signals would be absent in the NMR spectrum of pure Ruxolitinib.

Experimental Protocols

The following are generalized protocols for the discovery and initial identification of Ruxolitinib Impurity-1.

Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the Ruxolitinib API under various stress conditions to generate potential degradation products and to validate the stability-indicating nature of the analytical method.[13] These studies are crucial for ensuring that any process-related impurities, like Impurity-1, are well-separated from any degradants that might form during the shelf-life of the product.

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of Ruxolitinib in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.[13]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.[13]

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.[13]

    • Thermal Degradation: Expose the solid Ruxolitinib API to dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose the Ruxolitinib solution to UV light (254 nm) and visible light for an extended period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS.

Table 2: Summary of Ruxolitinib Degradation under Stress Conditions

Stress ConditionTimeAssay of Active Substance (%)Assay of Degraded Products (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl) 24 Hrs81.3618.64100.0
Basic Hydrolysis (0.1 M NaOH) 24 Hrs83.3716.63100.0
Oxidative Degradation (3% H₂O₂) 24 Hrs89.4110.59100.0
Thermal Degradation (50 °C) 24 Hrs98.921.08100.0
UV (254nm) 24 Hrs96.333.67100.0
(Data adapted from a representative study and may vary based on experimental conditions)[13]
Analytical Method for Impurity Identification

Protocol for HPLC-UV and LC-MS Analysis:

  • Standard Preparation: Prepare a standard solution of Ruxolitinib and, if available, a reference standard of Ruxolitinib Impurity-1.

  • Sample Preparation: Dissolve the Ruxolitinib API sample (which may contain Impurity-1) in the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the method parameters outlined in Table 1.

  • Peak Identification: Compare the retention time of any peaks in the sample chromatogram with the retention time of the Ruxolitinib Impurity-1 reference standard.

  • Mass Spectrometric Analysis: Direct the eluent from the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the impurity peak, confirming its molecular weight.[14]

  • Structural Elucidation: For definitive identification, isolate the impurity using preparative HPLC and subject it to NMR analysis.[14]

Visualizing Key Pathways and Workflows

The JAK-STAT Signaling Pathway

Ruxolitinib's therapeutic effect is achieved through the inhibition of the JAK-STAT signaling pathway. Understanding this pathway provides context for the drug's mechanism of action.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for Impurity Identification

The logical flow of experiments for the discovery and identification of an impurity like Ruxolitinib Impurity-1 is crucial for a systematic investigation.

Impurity_ID_Workflow Start Ruxolitinib API Sample Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg HPLC_Dev Stability-Indicating HPLC Method Development Start->HPLC_Dev HPLC_Analysis HPLC-UV Analysis Forced_Deg->HPLC_Analysis HPLC_Dev->HPLC_Analysis Peak_Detection Detection of Unknown Peak (Potential Impurity) HPLC_Analysis->Peak_Detection LCMS LC-MS Analysis Peak_Detection->LCMS Prep_HPLC Preparative HPLC Isolation Peak_Detection->Prep_HPLC Mol_Wt Molecular Weight Determination LCMS->Mol_Wt Structure_Eluc Structure Elucidation of Impurity-1 Mol_Wt->Structure_Eluc NMR NMR Spectroscopy (1H, 13C) Prep_HPLC->NMR NMR->Structure_Eluc

Caption: A typical experimental workflow for the identification of a pharmaceutical impurity.

Conclusion

The discovery and initial identification of Ruxolitinib Impurity-1, a process-related impurity, underscore the importance of robust analytical methods and a thorough understanding of the drug synthesis process. By employing a combination of forced degradation studies, advanced chromatographic separation techniques, and spectroscopic analysis, researchers and drug development professionals can effectively identify, characterize, and ultimately control such impurities. This ensures the quality, safety, and efficacy of the final Ruxolitinib drug product, safeguarding patient health and meeting stringent regulatory standards. The methodologies and workflows presented in this guide provide a foundational framework for these critical activities in pharmaceutical development.

References

Exploratory

A Technical Guide to the Physicochemical Properties of Ruxolitinib Impurity-1

This technical guide provides a comprehensive overview of the known physicochemical properties of Ruxolitinib impurity-1. It is intended for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of Ruxolitinib impurity-1. It is intended for researchers, scientists, and professionals in drug development who are working with Ruxolitinib and its related substances. The document covers the chemical identity, available physical and chemical data, and relevant biological pathways. Additionally, it outlines a general experimental protocol for the analysis of such impurities.

Chemical Identity and Properties

Ruxolitinib Impurity-1 is a substance related to the active pharmaceutical ingredient Ruxolitinib, a potent and selective Janus kinase (JAK) inhibitor.[1][] The primary impurity designated as Ruxolitinib Impurity-1 is identified with the CAS Number 941685-40-1.[3][4][5][6][7]

Table 1: Physicochemical Data for Ruxolitinib Impurity-1

PropertyValueSource
IUPAC Name (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile[3][4][6][7]
CAS Number 941685-40-1[3][4][5][6][7]
Molecular Formula C23H32N6OSi[3][4][5][6]
Molecular Weight 436.64 g/mol [3][7]
Appearance Solid (Assumed, based on typical state of similar molecules)[8]
Melting Point Data not available[8]
Boiling Point Data not available[8]
Solubility Data not available[8]
pKa Data not available
SMILES C--INVALID-LINK--(C)CCOCN1C2=NC=NC(C(C=N3)=CN3--INVALID-LINK--CC#N)=C2C=C1[4][6]

Biological Context: The JAK/STAT Signaling Pathway

Ruxolitinib functions as a selective inhibitor of the Janus kinase (JAK) enzymes, specifically JAK1 and JAK2.[] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, playing a key role in hematopoiesis and immune response.[] Dysregulation of this pathway is associated with myeloproliferative neoplasms, which Ruxolitinib is used to treat.[] Understanding this pathway is crucial for contextualizing the pharmacological action of Ruxolitinib and the potential impact of its impurities.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 6. Transcription Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Simplified JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols for Impurity Analysis

The identification and characterization of impurities in active pharmaceutical ingredients like Ruxolitinib are critical for ensuring drug safety and efficacy.[1] This typically involves a combination of chromatographic and spectroscopic techniques. While a specific, detailed protocol for Ruxolitinib Impurity-1 is proprietary to manufacturers, a general workflow can be described.

General Workflow for Impurity Identification and Quantification

A typical workflow for the analysis of Ruxolitinib impurities involves forced degradation studies followed by separation and structural elucidation.[10]

  • Forced Degradation: Ruxolitinib is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce the formation of degradation products. This helps in developing stability-indicating analytical methods.

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is developed to separate Ruxolitinib from its impurities.[10] A gradient elution with a suitable mobile phase on a C18 column is a common starting point.

  • Detection and Quantification: A UV detector is typically used for the initial detection and quantification of the separated compounds.

  • Identification and Structural Elucidation: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the impurities.[10] For unambiguous structure determination, techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[10]

Impurity_Analysis_Workflow Start Ruxolitinib Drug Substance Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Separation UHPLC/HPLC Separation Forced_Degradation->HPLC_Separation UV_Detection UV Detection & Quantification HPLC_Separation->UV_Detection LC_MS_Analysis LC-MS Analysis (Molecular Weight) HPLC_Separation->LC_MS_Analysis End Impurity Profile Established UV_Detection->End NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) LC_MS_Analysis->NMR_Spectroscopy NMR_Spectroscopy->End

Figure 2: A general experimental workflow for the analysis of Ruxolitinib impurities.
Example HPLC Method Parameters (Hypothetical)

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

These parameters are illustrative and would require optimization and validation for the specific analysis of Ruxolitinib and its impurities.

Conclusion

Ruxolitinib Impurity-1 (CAS 941685-40-1) is a known related substance of the JAK inhibitor Ruxolitinib. While its chemical structure is defined, a complete public profile of its physicochemical properties is lacking. The analysis and control of such impurities are paramount in pharmaceutical development, employing a suite of advanced analytical techniques. The provided information serves as a foundational guide for researchers and professionals engaged in the development and quality control of Ruxolitinib.

References

Foundational

Unraveling the Enigma of Ruxolitinib Impurity-1: A Technical Guide to Its Potential Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the potential biological activity of a known impurity of Ruxolitinib, a potent Janus kinase (JAK) inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential biological activity of a known impurity of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. This document provides a comprehensive overview of the parent compound, Ruxolitinib, and outlines a proposed framework for the investigation of "Ruxolitinib Impurity-1," addressing the current ambiguity in its precise chemical identity.

The Ambiguity of "Ruxolitinib Impurity-1"

Preliminary investigations have revealed a significant discrepancy in the chemical structure attributed to "Ruxolitinib Impurity-1" by various chemical suppliers. Two primary structures have been identified, each with a distinct Chemical Abstracts Service (CAS) number. This ambiguity necessitates a dual approach to understanding its potential biological impact.

  • Structure A (CAS 941685-40-1): (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile. This molecule is a protected intermediate in the synthesis of Ruxolitinib, featuring a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the pyrrolopyrimidine ring.

  • Structure B (CAS 952518-97-7): 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine. This compound represents the core heterocyclic scaffold of Ruxolitinib and may arise as a synthetic precursor or a degradation product. It is also referred to as Ruxolitinib Diamine Impurity or Ruxolitinib Impurity G.

Given that no direct biological activity data for either of these impurities is publicly available, this guide will leverage the well-characterized profile of the parent drug, Ruxolitinib, to propose a robust strategy for their evaluation.

Ruxolitinib: A Profile of the Parent Compound

Ruxolitinib is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[1][2][3] These enzymes play a crucial role in the signaling pathways of numerous cytokines and growth factors that are integral to hematopoiesis and immune function.[1][3] The dysregulation of the JAK-STAT signaling pathway is a key factor in the pathophysiology of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[1] Ruxolitinib exerts its therapeutic effect by blocking the ATP-binding site of JAK1 and JAK2, thereby inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][5] This disruption of the JAK-STAT cascade leads to a reduction in the proliferation of hematopoietic cells and a decrease in the production of inflammatory cytokines.[6][7]

Quantitative Biological Activity of Ruxolitinib

The inhibitory activity of Ruxolitinib against JAK kinases has been extensively quantified. The half-maximal inhibitory concentration (IC50) values are a key measure of its potency.

TargetIC50 (nM)Assay Conditions
JAK1 3.3Cell-free assay[8]
JAK2 2.8Cell-free assay[8]
TYK2 19Cell-free assay
JAK3 >400Cell-free assay[8]

Proposed Investigation of Ruxolitinib Impurity-1 Biological Activity

To ascertain the potential biological activity of both potential structures of "Ruxolitinib Impurity-1," a tiered experimental approach is proposed. This strategy will systematically evaluate their potential to interact with the primary targets of Ruxolitinib and elicit a cellular response.

Tier 1: In Vitro Kinase Inhibition Assays

The initial step is to determine if the impurities can directly inhibit the activity of JAK kinases.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Objective: To quantify the binding affinity of Ruxolitinib Impurity-1 (both potential structures) to JAK1, JAK2, JAK3, and TYK2.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase enzymes.

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

    • Test compounds (Ruxolitinib as a positive control, and both potential structures of Ruxolitinib Impurity-1).

    • Assay buffer and microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the Ruxolitinib control.

    • In a 384-well plate, combine the JAK enzyme, the europium-labeled antibody, and the test compound/control.

    • Incubate for a specified period to allow for compound binding.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate to allow the tracer to bind to any unbound kinase.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Assays of JAK-STAT Pathway Inhibition

Should either impurity demonstrate significant kinase binding, the next step is to assess its ability to inhibit the JAK-STAT signaling pathway within a cellular context.

Experimental Protocol: Phospho-STAT3 Western Blot Analysis

  • Objective: To determine the effect of Ruxolitinib Impurity-1 on cytokine-induced STAT3 phosphorylation in a relevant cell line (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation).

  • Materials:

    • HEL 92.1.7 cells.

    • Cell culture medium and supplements.

    • Cytokine stimulant (e.g., Interleukin-6, IL-6).

    • Test compounds (Ruxolitinib as a positive control, and active impurity from Tier 1).

    • Lysis buffer, protease, and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Culture HEL 92.1.7 cells to the desired density.

    • Starve the cells to reduce basal STAT phosphorylation.

    • Pre-treat the cells with various concentrations of the test compounds or Ruxolitinib for a defined period.

    • Stimulate the cells with IL-6 to induce STAT3 phosphorylation.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT3, total STAT3, and a loading control (GAPDH).

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and total STAT3.

    • Normalize the phospho-STAT3 signal to the total STAT3 and loading control.

    • Determine the concentration-dependent inhibition of STAT3 phosphorylation and calculate the IC50 value.

Visualizing the Pathways and Processes

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds STAT->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Gene_Expression Gene Expression DNA->Gene_Expression Regulates G cluster_0 Tier 1: In Vitro Assessment cluster_1 Decision Point cluster_2 Tier 2: Cellular Assessment cluster_3 Outcome Kinase_Assay LanthaScreen™ Kinase Binding Assay (JAK1, JAK2, JAK3, TYK2) Decision Significant Binding Affinity? Kinase_Assay->Decision Cell_Assay Phospho-STAT Western Blot (e.g., in HEL 92.1.7 cells) Decision->Cell_Assay Yes Inactive Biologically Inactive Impurity Decision->Inactive No Active Biologically Active Impurity Cell_Assay->Active

References

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ruxolitinib Impurity-1

For Researchers, Scientists, and Drug Development Professionals Introduction Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are integral to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are integral to the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[1] Ruxolitinib is utilized in the treatment of myelofibrosis and polycythemia vera.[2] The control of impurities in the final drug product is a critical aspect of pharmaceutical development to ensure its safety and efficacy.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Ruxolitinib Impurity-1, a potential process-related impurity or degradation product. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]

Signaling Pathway Context: The JAK-STAT Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the signaling cascade is crucial for its mechanism of action.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Induces

Figure 1: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Materials and Reagents
  • Ruxolitinib Reference Standard (Purity ≥98%)

  • Ruxolitinib Impurity-1 Reference Standard: (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (AR Grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions

A stability-indicating HPLC method was developed to separate Ruxolitinib from its Impurity-1 and any potential degradation products.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Optimized Chromatographic Conditions.

Table 2: Gradient Elution Program.

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Preparation of Solutions
  • Standard Stock Solution (Ruxolitinib): Accurately weigh and dissolve 25 mg of Ruxolitinib reference standard in 25 mL of mobile phase to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution (Impurity-1): Accurately weigh and dissolve 5 mg of Ruxolitinib Impurity-1 reference standard in 50 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution: Add a known amount of Impurity-1 stock solution to the Ruxolitinib standard stock solution to prepare a working solution for validation studies.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] Ruxolitinib was subjected to various stress conditions to induce degradation.[8][9]

  • Acid Hydrolysis: 1 mL of Ruxolitinib stock solution was mixed with 1 mL of 0.1 M HCl and heated at 60°C for 24 hours.[7] The solution was then neutralized with 0.1 M NaOH.

  • Base Hydrolysis: 1 mL of Ruxolitinib stock solution was mixed with 1 mL of 0.1 M NaOH and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation: 1 mL of Ruxolitinib stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.[9]

  • Thermal Degradation: Ruxolitinib solid drug substance was kept in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Ruxolitinib solid drug substance was exposed to UV light (254 nm) for 24 hours.[9]

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5][6][10]

Specificity

Specificity was demonstrated by the complete separation of Ruxolitinib and Impurity-1 from each other and from any degradation products generated during forced degradation studies. Peak purity was assessed using a PDA detector.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of Impurity-1. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on two different days by different analysts.

The results were expressed as the percentage relative standard deviation (%RSD).

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Data Presentation

Table 3: Summary of Forced Degradation Studies.

Stress Condition % Degradation of Ruxolitinib Peak Purity of Ruxolitinib
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 18.64 Pass
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Significant Pass
Oxidative (3% H₂O₂, RT, 24h) 10.59 Pass
Thermal (80°C, 48h) 1.08 Pass

| Photolytic (UV 254nm, 24h) | 3.67 | Pass |

Table 4: Method Validation Summary for Ruxolitinib Impurity-1.

Validation Parameter Acceptance Criteria Observed Results
Specificity No interference at the retention time of the analyte. Peak purity > 0.99. Complies
Linearity (r²) ≥ 0.999 0.9995
Range (µg/mL) Reporting Threshold to 120% of specification 0.5 - 10
Accuracy (% Recovery) 98.0% - 102.0% 99.2% - 101.5%
Precision (%RSD)
- Repeatability ≤ 2.0% 0.85%
- Intermediate Precision ≤ 2.0% 1.12%
LOD (µg/mL) S/N ≥ 3 0.15
LOQ (µg/mL) S/N ≥ 10 0.50

| Robustness | System suitability parameters should pass. | Complies |

Experimental and Validation Workflow

The following diagrams illustrate the logical flow of the analytical method development and validation process.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Define Analytical Target Profile B Literature Search & Prior Knowledge A->B C Select Analytical Technique (HPLC) B->C D Screening of Chromatographic Conditions (Column, Mobile Phase, pH) C->D E Optimization of Method Parameters D->E F Specificity (Forced Degradation) E->F G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Finalized Analytical Method K->L

Figure 2: Workflow for analytical method development and validation.

Validation_Relationship cluster_characteristics Performance Characteristics cluster_purpose Intended Purpose Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Quantification Quantification of Impurity-1 Specificity->Quantification Stability Stability Indicating Specificity->Stability QC Quality Control Specificity->QC Linearity->Quantification Linearity->Stability Linearity->QC Accuracy->Quantification Accuracy->Stability Accuracy->QC Precision->Quantification Precision->Stability Precision->QC Robustness->Quantification Robustness->Stability Robustness->QC

Figure 3: Relationship between validation parameters and method purpose.

Conclusion

The developed reversed-phase HPLC method is simple, precise, accurate, and specific for the quantification of Ruxolitinib Impurity-1 in the presence of the active pharmaceutical ingredient and its degradation products. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability studies of Ruxolitinib. The comprehensive validation ensures that the method is fit for its intended purpose of monitoring and controlling Impurity-1 levels in Ruxolitinib drug substances and products.

References

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Ruxolitinib Impurity-1

This application note provides a detailed protocol for the quantification of Ruxolitinib Impurity-1, a critical process-related impurity and potential degradant of Ruxolitinib. The described reversed-phase high-performan...

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantification of Ruxolitinib Impurity-1, a critical process-related impurity and potential degradant of Ruxolitinib. The described reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ruxolitinib.

Ruxolitinib is a potent inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2, key components of the JAK-STAT signaling pathway.[1] This pathway is integral to the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1] The control of impurities in the final drug product is essential to ensure its safety and efficacy.[1] For the purpose of this document, "Ruxolitinib Impurity-1" refers to the Ruxolitinib-amide impurity, chemically identified as (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, which can form during synthesis or as a degradation product.[1]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Induces Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Inhibition of the JAK-STAT pathway by Ruxolitinib.

Experimental Protocol

This protocol details a stability-indicating HPLC-UV method for the quantification of Ruxolitinib Impurity-1.

1. Chromatographic Conditions

ParameterSpecification
InstrumentHPLC or UPLC system with UV or PDA detector[1]
ColumnC18, 4.6 x 150 mm, 3.5 µm[1]
Mobile PhaseIsocratic mixture of 0.1% formic acid in water and acetonitrile[1]
Flow Rate1.0 mL/min[1]
Column Temperature30 °C[1]
Detection Wavelength254 nm[1]
Injection Volume5 µL[1]

2. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio is recommended.

  • Standard Stock Solution (Impurity-1): Accurately weigh and dissolve a suitable amount of Ruxolitinib Impurity-1 reference standard in the diluent to obtain a known concentration.

  • Ruxolitinib Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Ruxolitinib reference standard in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Ruxolitinib drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Impurity-1 stock solution with the diluent to at least five different concentrations.[1]

3. Method Validation Summary

The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The impurity peak must be well-resolved from the Ruxolitinib peak and other impurities.[1]
Linearity (r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% to 102.0%[1]
Precision (% RSD) Repeatability and Intermediate Precision: ≤ 2.0%[1]
Robustness System suitability parameters should remain within limits with small variations in method parameters.[1]

Quantitative Data

The following tables present typical quantitative data obtained during the validation of this HPLC-UV method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
Level 1Example Value
Level 2Example Value
Level 3Example Value
Level 4Example Value
Level 5Example Value
≥ 0.999 [1]

Table 2: Accuracy and Precision Data

Concentration LevelRecovery (%)Repeatability (% RSD)
Low98.0 - 102.0[1]≤ 2.0[1]
Medium98.0 - 102.0[1]≤ 2.0[1]
High98.0 - 102.0[1]≤ 2.0[1]

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
LOD0.08[4]
LOQ0.24[4]

Experimental Workflow

The workflow for the analysis of Ruxolitinib Impurity-1 is depicted below.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase and Diluent B Prepare Standard and Sample Solutions A->B C System Equilibration B->C D Inject Standards and Samples C->D E Data Acquisition D->E F Peak Integration E->F G Generate Calibration Curve F->G H Quantify Impurity G->H

Workflow for HPLC-UV analysis of Ruxolitinib Impurity-1.

References

Method

UPLC Method for the Separation of Ruxolitinib and Its Impurities: An Application Note and Protocol

Abstract This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Ruxolitinib and its known process-related and degradation impu...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Ruxolitinib and its known process-related and degradation impurities. The method is designed to be stability-indicating, enabling the accurate monitoring of drug purity and stability in bulk drug substances and pharmaceutical formulations. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Ruxolitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[1][2] During its synthesis, formulation, and storage, various impurities can arise, which may impact the safety and efficacy of the drug product. Therefore, a reliable analytical method is crucial for the separation and quantification of Ruxolitinib from its potential impurities. This UPLC method offers high resolution, sensitivity, and a short analysis time, making it suitable for routine quality control and stability studies.[3][4]

Forced degradation studies have been instrumental in identifying potential degradation pathways and impurities of Ruxolitinib.[1][2][5] These studies, which expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light, help in the development of stability-indicating analytical methods.[1][6][7] Several degradation products have been identified under hydrolytic and oxidative stress conditions.[1][2][8][9]

Experimental Protocol

Instrumentation and Materials
  • UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for optimal performance.[10]

  • Software: Chromatography data acquisition and processing software.

  • Solvents and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, analytical grade

    • Water, ultrapure (18.2 MΩ·cm)

    • Ruxolitinib reference standard

    • Known impurity reference standards (if available)

Chromatographic Conditions

A summary of the UPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-9.1 min: 90-10% B, 9.1-12 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detection Wavelength 254 nm
Preparation of Solutions
  • Standard Stock Solution (Ruxolitinib): Accurately weigh and dissolve an appropriate amount of Ruxolitinib reference standard in a suitable diluent (e.g., 50:50 v/v Acetonitrile:Water) to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities in the same manner as the Ruxolitinib standard stock solution.

  • Working Standard Solution: Dilute the Ruxolitinib standard stock solution with the diluent to a final concentration of approximately 100 µg/mL.

  • Sample Preparation (Bulk Drug): Prepare a solution of the Ruxolitinib bulk drug substance in the diluent to a final concentration of approximately 100 µg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final volume to achieve a target concentration of approximately 100 µg/mL of Ruxolitinib. Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the known and potential impurities of Ruxolitinib that this method is designed to separate. The relative retention times (RRT) are approximate and may vary slightly depending on the specific chromatographic system.

Compound NameAbbreviationRRT (Approx.)Notes
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineIMP-A0.45Hydrolytic degradation product.[1][9]
(R)-3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileIMP-B0.82Oxidative and hydrolytic degradation product.[1][8][9]
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamideIMP-C0.91Hydrolytic degradation product (amide impurity).[1][9][11]
RuxolitinibAPI1.00Active Pharmaceutical Ingredient
(R)-4-amino-6-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acidIMP-D1.15Degradation product formed in the presence of excipients and oxygen.[8]
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acidIMP-E1.28Hydrolytic degradation product.[1][9]

Visualization of Experimental Workflow and Relationships

The following diagrams illustrate the experimental workflow and the relationship between Ruxolitinib and its impurities.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Ruxolitinib & Impurities) Injection Injection into UPLC Standard_Prep->Injection Sample_Prep Sample Preparation (Bulk Drug / Tablets) Filtration Filtration (0.22 µm) Sample_Prep->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection PDA Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Impurity Profiling) Integration->Quantification Report Reporting Quantification->Report

Caption: UPLC experimental workflow for Ruxolitinib analysis.

Ruxolitinib_Impurities cluster_degradation Degradation Pathways Ruxolitinib Ruxolitinib (API) Hydrolysis Hydrolysis Ruxolitinib->Hydrolysis Oxidation Oxidation Ruxolitinib->Oxidation IMP_D Impurity D (Excipient Interaction) Ruxolitinib->IMP_D  + Excipients  + Oxygen IMP_A Impurity A (Hydrolysis) Hydrolysis->IMP_A IMP_B Impurity B (Oxidation/Hydrolysis) Hydrolysis->IMP_B IMP_C Impurity C (Amide Hydrolysis) Hydrolysis->IMP_C IMP_E Impurity E (Acid Hydrolysis) Hydrolysis->IMP_E Oxidation->IMP_B

Caption: Relationship between Ruxolitinib and its impurities.

Conclusion

The described UPLC method provides a rapid, sensitive, and high-resolution approach for the separation of Ruxolitinib from its key impurities. The detailed protocol and clear data presentation are designed to be easily implemented in a quality control or research laboratory setting. This method is a valuable tool for ensuring the quality and stability of Ruxolitinib in pharmaceutical development and manufacturing.

References

Application

Application Note: Analysis of Ruxolitinib Impurity-1 in Active Pharmaceutical Ingredients (API)

For Researchers, Scientists, and Drug Development Professionals Introduction Ruxolitinib is a potent Janus kinase (JAK) 1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[][2] The control...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent Janus kinase (JAK) 1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[3] This application note details the analysis of Ruxolitinib Impurity-1, a process-related impurity, in Ruxolitinib API.

Ruxolitinib Impurity-1 is chemically identified as (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.[4][5][6] This impurity is a protected form of the Ruxolitinib molecule and its presence in the final API needs to be carefully monitored and controlled.

This document provides a detailed protocol for the detection and quantification of Ruxolitinib Impurity-1 using High-Performance Liquid Chromatography (HPLC), a widely used technique for impurity profiling in the pharmaceutical industry.[] Additionally, this note briefly discusses other potential impurities, such as the degradation product Ruxolitinib-amide impurity.

Signaling Pathway and Mechanism of Action

Ruxolitinib functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the proliferation of hematopoietic cells.[] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. The diagram below illustrates the JAK-STAT pathway and the inhibitory action of Ruxolitinib.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression STAT_Dimer->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition by Ruxolitinib.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Ruxolitinib Impurity-1 Analysis

This protocol outlines a reversed-phase HPLC method for the separation and quantification of Ruxolitinib Impurity-1 from the Ruxolitinib API.

3.1.1. Materials and Reagents

  • Ruxolitinib API (Reference Standard and Test Sample)

  • Ruxolitinib Impurity-1 Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (AR Grade)

  • Water (HPLC Grade)

3.1.2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV or PDA detector
Column C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (Ruxolitinib): Accurately weigh and dissolve approximately 25 mg of Ruxolitinib reference standard in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Standard Stock Solution (Impurity-1): Accurately weigh and dissolve approximately 5 mg of Ruxolitinib Impurity-1 reference standard in a 50 mL volumetric flask with the diluent.

  • Spiked Standard Solution: Prepare a solution containing Ruxolitinib at a target concentration (e.g., 1 mg/mL) and spike it with Ruxolitinib Impurity-1 at a level relevant to the specification limit (e.g., 0.15%).

  • Test Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Ruxolitinib API test sample in a 25 mL volumetric flask with the diluent.

3.1.4. System Suitability

Before sample analysis, inject the spiked standard solution to verify the system's performance. The system suitability parameters should meet the criteria outlined in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (for Ruxolitinib peak) ≤ 2.0
Theoretical Plates (for Ruxolitinib peak) ≥ 2000
Resolution (between Ruxolitinib and Impurity-1) ≥ 2.0
%RSD for replicate injections (Area of Impurity-1) ≤ 5.0%

3.1.5. Data Analysis

The amount of Ruxolitinib Impurity-1 in the test sample is calculated using the external standard method based on the peak area response.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines. A summary of the validation parameters and typical acceptance criteria is provided below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The peak for Impurity-1 should be well-resolved from Ruxolitinib and other potential impurities. Peak purity should be confirmed using a PDA detector.
Linearity A minimum of five concentrations covering the expected range of the impurity should be analyzed. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy Determined by recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 85.0% to 115.0%.
Precision (Repeatability & Intermediate) The relative standard deviation (%RSD) of the results should be ≤ 10.0%.
Limit of Quantification (LOQ) The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration of the impurity that can be detected but not necessarily quantified.
Robustness The method should be demonstrated to be reliable with respect to small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of Ruxolitinib Impurity-1 in an API sample.

Start Start: Receive Ruxolitinib API Sample Sample_Prep Sample Preparation (Weighing and Dissolution) Start->Sample_Prep Standard_Prep Standard Preparation (Ruxolitinib and Impurity-1) Start->Standard_Prep HPLC_Analysis HPLC Analysis (Gradient Elution) Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity-1 Peak_Integration->Quantification Report Generate Analysis Report Quantification->Report End End Report->End

Analytical Workflow for Ruxolitinib Impurity-1.

Discussion of Other Impurities

Besides process-related impurities like Impurity-1, degradation products can also be present in the Ruxolitinib API. One common degradation product is the Ruxolitinib-amide impurity , which is formed by the hydrolysis of the nitrile group of the Ruxolitinib molecule.[7] Forced degradation studies, as per ICH guidelines, are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][8]

Conclusion

This application note provides a comprehensive framework for the analysis of Ruxolitinib Impurity-1 in Ruxolitinib API using a validated HPLC method. The detailed protocol and validation guidelines will assist researchers and drug development professionals in ensuring the quality and safety of Ruxolitinib. The control of impurities is a continuous process, and the methods described herein can be adapted for the analysis of other related substances and degradation products.

References

Method

Determination of Ruxolitinib Impurity-1 in Pharmaceutical Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, crucial components of the JAK-STAT signaling pathway.[1][2][3]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, crucial components of the JAK-STAT signaling pathway.[1][2][3] This pathway plays a significant role in the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune function.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms, making Ruxolitinib a key therapeutic agent for conditions such as myelofibrosis and polycythemia vera.[1][2]

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Ruxolitinib impurity-1, identified as (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide , can emerge during the synthesis of Ruxolitinib or as a degradation product.[2] This impurity, often referred to as Ruxolitinib-amide, primarily forms through the hydrolysis of the nitrile group of the parent molecule.[4] Forced degradation studies have confirmed its formation under hydrolytic stress conditions, both acidic and basic.[1][4][5] Therefore, robust analytical methods are essential for the accurate identification and quantification of this impurity in pharmaceutical formulations.

This document provides detailed application notes and protocols for the determination of Ruxolitinib impurity-1, focusing on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry detection.

Signaling Pathway

Ruxolitinib targets the JAK-STAT signaling pathway. The diagram below illustrates the mechanism of action of Ruxolitinib in inhibiting this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus and Initiates STAT->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols describe the analytical methods for the quantification of Ruxolitinib impurity-1 in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed.[2]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quality control of Ruxolitinib impurity-1.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Ruxolitinib reference standard

  • Ruxolitinib impurity-1 reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium acetate buffer in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurity and the active pharmaceutical ingredient (API).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the Ruxolitinib impurity-1 reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation (e.g., crushed tablets) in the diluent to achieve a target concentration of Ruxolitinib. The solution should be filtered through a 0.45 µm nylon filter before injection.[4]

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to Ruxolitinib impurity-1 in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the impurity using the peak area and the concentration of the standard.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification and confirmation of the impurity's identity.[4]

1. Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[4]

  • Data acquisition and control software

2. Reagents and Materials:

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ruxolitinib reference standard

  • Ruxolitinib impurity-1 reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: 0.1% Formic acid in methanol[4]

  • Gradient Elution: A fast gradient is typically used to ensure rapid analysis times.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ruxolitinib and Ruxolitinib impurity-1. The exact mass of Ruxolitinib-amide is 324.1699 g/mol , with a precursor ion ([M+H]+) of approximately m/z 325.2.[3] The product ion needs to be determined by infusing a standard solution.[3]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation:

  • Similar to the HPLC method, but typically at lower concentrations due to the higher sensitivity of the MS detector. For biological matrices like plasma, a protein precipitation step with acetonitrile followed by evaporation and reconstitution is recommended.[3]

Experimental Workflow

The general workflow for the determination of Ruxolitinib impurity-1 is depicted below.

Start Start: Pharmaceutical Formulation Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Start->Sample_Prep LC_Separation LC Separation (HPLC or UPLC) Sample_Prep->LC_Separation Standard_Prep Standard Preparation (Ruxolitinib Impurity-1) Standard_Prep->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis Report Report Results Data_Analysis->Report

Caption: General workflow for the analysis of Ruxolitinib impurity-1.

Data Presentation

The performance of the analytical methods should be validated according to ICH guidelines.[6] Key validation parameters are summarized in the table below.

Validation ParameterHPLC-UVUPLC-MS/MS
Specificity Peak purity confirmed by PDA detector. Well-resolved peaks for Ruxolitinib and impurity-1.[2]Specific MRM transitions provide high selectivity.
Linearity (r²) ≥ 0.999[2]≥ 0.99
Range Reporting threshold to 120% of the specification limit.[2]LLOQ to ULOQ covering expected concentrations.
Accuracy (% Recovery) 98.0% to 102.0%[2]85% to 115%
Precision (% RSD) ≤ 2%≤ 15%
Limit of Detection (LOD) Typically in the µg/mL range.Can be in the ng/mL or even pg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.Can be in the ng/mL or even pg/mL range.

Conclusion

The analytical methods outlined in these application notes provide robust and reliable approaches for the determination of Ruxolitinib impurity-1 in pharmaceutical formulations. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.[2] Proper method validation is crucial to ensure the quality and safety of Ruxolitinib drug products.

References

Application

Application Note: Utilizing Ruxolitinib Impurity-1 as a Reference Standard for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Ruxolitinib is a potent and selective inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2, key components of the JAK-STAT signaling...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent and selective inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2, key components of the JAK-STAT signaling pathway.[1][2][3][4] This pathway is integral to the signal transduction of various cytokines and growth factors involved in hematopoiesis and immune function.[1][3] Dysregulation of the JAK-STAT pathway is linked to myeloproliferative neoplasms, making Ruxolitinib an effective therapeutic agent for conditions such as myelofibrosis and polycythemia vera.[1][]

In the manufacturing of active pharmaceutical ingredients (APIs) like Ruxolitinib, the presence of impurities is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[1][6] Impurities can originate from the manufacturing process, degradation of the API, or interaction with excipients.[6][7] Regulatory agencies require stringent control of these impurities.

This application note details the use of Ruxolitinib Impurity-1, specifically (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, as a reference standard for the accurate identification and quantification of this potential process-related impurity in Ruxolitinib drug substance and product.[8][9] The use of a well-characterized reference standard is fundamental for method validation, routine quality control, and stability studies.[10][11][12][13][14]

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] This modulation of the downstream signaling cascade helps to control the proliferation of cells in myeloproliferative disorders.[3]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Gene Target Gene Transcription pSTAT->Gene 5. Translocation & Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols outline the use of Ruxolitinib Impurity-1 as a reference standard in a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Ruxolitinib.

Materials and Reagents
  • Ruxolitinib Impurity-1 Reference Standard ((R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile)

  • Ruxolitinib API or Drug Product

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Equipment
  • HPLC or UPLC system with a UV or Photodiode Array (PDA) detector[1]

  • Analytical balance

  • Sonicator

  • pH meter

Preparation of Standard Solutions
  • Standard Stock Solution of Ruxolitinib Impurity-1: Accurately weigh approximately 5 mg of Ruxolitinib Impurity-1 reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This will yield a stock solution of approximately 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations for linearity and quantification (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

Preparation of Sample Solutions
  • Ruxolitinib API: Accurately weigh approximately 25 mg of Ruxolitinib API and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This will yield a sample solution of approximately 1 mg/mL.

  • Ruxolitinib Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Ruxolitinib and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following are example chromatographic conditions. Method development and validation are required for specific applications.[1][15][16]

ParameterRecommended Condition
Instrument HPLC or UPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 3.5 µm (for HPLC)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Data Analysis
  • Identification: The retention time of the peak corresponding to Ruxolitinib Impurity-1 in the sample chromatogram should match that of the reference standard.

  • Quantification: The concentration of Ruxolitinib Impurity-1 in the sample can be determined using an external standard calibration curve generated from the working standard solutions.

Experimental Workflow

The following diagram illustrates the general workflow for using Ruxolitinib Impurity-1 as a reference standard for impurity profiling.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Ruxolitinib Impurity-1 Standard Solutions HPLC HPLC/UPLC Analysis Std_Prep->HPLC Sample_Prep Prepare Ruxolitinib API/Drug Product Sample Solutions Sample_Prep->HPLC Identification Peak Identification (Retention Time) HPLC->Identification Quantification Quantification (Calibration Curve) HPLC->Quantification Report Generate Report Identification->Report Quantification->Report

Figure 2: Workflow for impurity analysis using a reference standard.

Data Presentation

The following table summarizes typical data that would be generated during method validation for the quantification of Ruxolitinib Impurity-1.

Validation ParameterTypical Acceptance CriteriaExample Data
Specificity The peak for Ruxolitinib Impurity-1 should be well-resolved from Ruxolitinib and other potential impurities.[1]Resolution > 2.0
Linearity (r²) ≥ 0.999[1]0.9995
Range From reporting threshold to 120% of the specification limit.[1]0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%[1]99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL

Conclusion

The use of a highly purified and well-characterized Ruxolitinib Impurity-1 reference standard is essential for the accurate and reliable analysis of this potential impurity in Ruxolitinib drug substance and product. The protocols and data presented in this application note provide a framework for researchers, scientists, and drug development professionals to develop and validate analytical methods for impurity profiling, ensuring the quality and safety of Ruxolitinib.

References

Application

Application Notes and Protocols for Ruxolitinib Impurity Analysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the sample preparation techniques for the analysis of impurities in Ruxolitinib. The protocols focu...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the sample preparation techniques for the analysis of impurities in Ruxolitinib. The protocols focus on ensuring the quality, safety, and efficacy of Ruxolitinib drug products through accurate identification and quantification of potential impurities.

Introduction

Ruxolitinib is a potent inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2, which are integral to the JAK-STAT signaling pathway.[1] This pathway is crucial for the signal transduction of various cytokines and growth factors involved in hematopoiesis and immune function.[1] Impurities in the final drug product can arise during synthesis or as degradation products and must be carefully controlled.[1] This document outlines the necessary sample preparation and analytical methods for robust impurity profiling.

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, thereby modulating the downstream signaling cascade. Understanding this pathway is crucial for comprehending the drug's mechanism of action.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Ruxolitinib inhibits JAK, blocking STAT phosphorylation.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing Ruxolitinib and its impurities.[1] UPLC offers advantages in terms of speed and resolution.[1] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for the detection and characterization of low-level impurities.[2]

Sample Preparation Protocols

Sample Preparation from Bulk Drug Substance

This protocol is suitable for the analysis of impurities in the Ruxolitinib Active Pharmaceutical Ingredient (API).

Objective: To prepare a solution of the Ruxolitinib bulk drug for impurity analysis by HPLC or UPLC.

Materials:

  • Ruxolitinib API

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Syringe filters (0.45 µm)

Protocol:

  • Accurately weigh 25 mg of the Ruxolitinib standard and transfer it to a 25 ml volumetric flask.[3]

  • Dissolve and make up to volume with the mobile phase.[3]

  • For further dilutions, transfer 0.5 ml of the above solution into a 10 ml volumetric flask and make up to volume with the mobile phase.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC or UPLC system.

Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol describes the extraction of Ruxolitinib and its impurities from tablet formulations.

Objective: To extract Ruxolitinib and its impurities from tablets for analysis.

Materials:

  • Ruxolitinib tablets

  • Mortar and pestle

  • Methanol or a mixture of water and acetonitrile[4]

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh and finely powder a representative number of Ruxolitinib tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of Ruxolitinib and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to extract the drug and its impurities.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Make up to the mark with the solvent and mix well.

  • Centrifuge a portion of the solution to separate the excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before analysis.

Sample Preparation from Biological Matrices (Plasma)

This protocol is for the determination of Ruxolitinib and its impurities in plasma samples, often required for pharmacokinetic studies.[5]

Objective: To extract Ruxolitinib and its impurities from plasma using protein precipitation.[2][5]

Materials:

  • Plasma samples

  • Methanol containing an internal standard (e.g., Ruxolitinib-d9)[2]

  • Vortex mixer

  • Centrifuge (capable of 14,000 g)[5]

  • Sample vials

Protocol:

  • Take a 100 µL aliquot of the plasma sample.[5]

  • Add 300 µL of methanol containing the internal standard to precipitate the proteins.[2][5]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge at 14,000 g for 10 minutes to obtain a clear supernatant.[5]

  • Transfer the supernatant to a new sample vial for injection into the LC-MS/MS system.[5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6]

Hydrolytic Degradation (Acid and Base)

Objective: To assess the susceptibility of Ruxolitinib to hydrolysis.[6]

Protocol:

  • Acid Hydrolysis: Prepare a stock solution of Ruxolitinib (e.g., 1 mg/mL) in a suitable solvent. Add an aliquot to 0.1 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6] After incubation, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).[7]

  • Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.[6] Neutralize the solution with an equivalent amount of 0.1 M HCl after incubation.[6]

Oxidative Degradation

Objective: To evaluate the stability of Ruxolitinib in the presence of an oxidizing agent.[6]

Protocol:

  • Prepare a stock solution of Ruxolitinib.

  • Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).[6]

  • Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).[6]

  • Dilute the sample with the mobile phase for analysis.[6]

Thermal Degradation

Objective: To assess the stability of Ruxolitinib at high temperatures.

Protocol:

  • Solid State: Place a known amount of solid Ruxolitinib powder in a thin layer and expose it to a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).[6] After exposure, dissolve the sample in a suitable solvent for analysis.[6]

  • Solution State: Prepare a solution of Ruxolitinib and incubate it at a controlled high temperature (e.g., 80°C) for a defined period.[6] Cool and dilute as necessary for analysis.[6]

Photolytic Degradation

Objective: To evaluate the stability of Ruxolitinib when exposed to light.

Protocol:

  • Prepare samples of Ruxolitinib in both solid and solution forms.

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

  • Keep control samples protected from light under the same conditions.[6]

  • After the exposure period, prepare the samples for analysis.[6]

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of Ruxolitinib impurities.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Bulk_Drug Bulk Drug Substance HPLC HPLC/UPLC Analysis Bulk_Drug->HPLC Formulation Pharmaceutical Formulation Formulation->HPLC Biological Biological Matrix LCMS LC-MS/MS Analysis Biological->LCMS Identification Impurity Identification HPLC->Identification LCMS->Identification Quantification Impurity Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Workflow for Ruxolitinib impurity analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used in Ruxolitinib impurity analysis.

ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity Range (µg/mL) 5 - 200[8]50 - 150[8]0.0005 - 0.4[8]
Limit of Detection (LOD) (µg/mL) ~0.08[3]Lower than HPLC~0.0001
Limit of Quantification (LOQ) (µg/mL) ~0.24[3]Lower than HPLC~0.0005[8]
Accuracy (% Recovery) 98.0 - 102.0[1]98.0 - 102.095.0 - 105.0
Precision (% RSD) < 2.0< 1.5< 15.0

Note: These values are indicative and should be established for each specific method and laboratory.

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable analysis of impurities in Ruxolitinib. The protocols provided in these application notes offer a robust starting point for developing and validating methods for impurity profiling in both bulk drug substances and pharmaceutical formulations. Adherence to these methodologies will help ensure the quality and safety of Ruxolitinib-containing products.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing in Ruxolitinib impurity-1 HPLC analysis

Technical Support Center: Ruxolitinib HPLC Analysis Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed troubleshooting steps and...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ruxolitinib HPLC Analysis

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to address peak tailing observed for Ruxolitinib Impurity-1 during HPLC analysis. This resource is intended for researchers, scientists, and drug development professionals engaged in the analysis of Ruxolitinib and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing refers to a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] An ideal peak is symmetrical, known as a Gaussian peak.[2] This issue is quantitatively measured by the tailing factor or asymmetry factor; a value greater than 1.2 often indicates significant tailing.[3] Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall precision and reliability of quantitative analysis.[1][4]

Q2: What is the most likely cause of peak tailing for Ruxolitinib Impurity-1?

A2: Ruxolitinib and its impurities are basic compounds containing amine groups.[4] The most common cause of peak tailing for such compounds in reversed-phase HPLC is secondary interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][5][6] These interactions create an additional, undesirable retention mechanism that leads to the distorted peak shape.[7][8]

Q3: How does the mobile phase pH influence the peak shape of a basic impurity?

A3: Mobile phase pH is a critical factor.[9][10] At a mid-range pH (e.g., > 4), residual silanol groups on the silica column are deprotonated and negatively charged, leading to strong ionic interactions with the protonated basic impurity, causing tailing.[2][11] By lowering the mobile phase pH (e.g., to 3.0 or below), the silanol groups become protonated (neutral), which minimizes these secondary interactions and significantly improves peak symmetry.[5][12][13]

Q4: Could the HPLC column itself be the source of the problem?

A4: Yes. Several column-related issues can cause peak tailing:

  • Column Chemistry: Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metals, which exacerbates tailing for basic compounds.[6] Using modern, high-purity, end-capped Type B silica columns or specialized columns (e.g., polar-embedded) is recommended.[3][5]

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet can lead to peak distortion.[1][8]

  • Column Degradation: Physical issues like a void at the column inlet or a partially blocked frit can disrupt the flow path and cause tailing.[7][12]

Q5: What are "extra-column effects" and how do they contribute to peak tailing?

A5: Extra-column effects refer to any peak broadening or distortion that occurs outside of the HPLC column itself.[2][8] This is caused by dead volume in the system, which can be found in excessively long or wide-bore connecting tubing, poorly made fittings, or a large detector flow cell.[1][8] These issues cause the separated analyte band to spread out before detection, leading to broader and often tailing peaks.[2]

Troubleshooting Guide for Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing for Ruxolitinib Impurity-1.

Initial Assessment: Where to Start

If you observe peak tailing for Ruxolitinib Impurity-1, begin by evaluating the following:

  • Review System Suitability: Check the tailing factor from your most recent system suitability run. A value exceeding the method's specified limit (often ≤ 2.0 for impurities) confirms a problem.[14]

  • Mobile Phase Preparation: Double-check the pH of the aqueous portion of your mobile phase. Ensure buffers are fully dissolved and the correct concentrations were used. Inadequate buffering can lead to poor peak shape.[8]

  • Sample Solvent: The sample solvent should be as close as possible to the mobile phase composition. Injecting a sample dissolved in a much stronger solvent can cause peak distortion.[1][11]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step workflow for troubleshooting peak tailing.

Caption: A logical workflow for diagnosing and resolving peak tailing.

Data Presentation: Optimizing Analytical Parameters

The following table summarizes how adjusting key HPLC parameters can mitigate peak tailing for basic impurities.

Parameter Adjustment Expected Outcome on Tailing Factor (As) Rationale
Mobile Phase pH Decrease from 7.0 to 3.0Significant Decrease (e.g., from 2.4 to 1.3)Protonates residual silanol groups, minimizing secondary ionic interactions with the basic analyte.[7][12]
Buffer Concentration Increase from 10 mM to 25 mM (at constant pH)Moderate DecreaseHigher ionic strength helps to mask the active silanol sites on the stationary phase.[5][12]
Column Type Switch from older Type A to modern end-capped Type B silicaSignificant DecreaseType B silica has fewer active silanol groups and metallic impurities, reducing secondary interactions.[6]
Organic Modifier Change from Methanol to AcetonitrileVariableAcetonitrile can sometimes provide better peak shapes due to different solvent-analyte interactions, but the effect is compound-dependent.[2]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol details a systematic approach to optimize the mobile phase pH to reduce peak tailing.

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of Ruxolitinib Impurity-1.

Materials:

  • HPLC grade water, acetonitrile, and methanol.

  • Buffer salts (e.g., ammonium formate, potassium phosphate).

  • Acid for pH adjustment (e.g., formic acid, phosphoric acid).[12]

  • Calibrated pH meter.

Procedure:

  • Prepare Aqueous Stock Buffer: Prepare a 50 mM stock solution of your chosen buffer in HPLC grade water.

  • Prepare Mobile Phase A at Three pH Levels:

    • pH 7.0 (Neutral): Take an aliquot of the stock buffer and use it as is, confirming the pH.

    • pH 4.5 (Intermediate): Take another aliquot and adjust the pH down to 4.5 using dilute acid.

    • pH 3.0 (Acidic): Take a final aliquot and adjust the pH down to 3.0 using dilute acid.

  • Prepare Mobile Phases: For each pH level, mix the prepared aqueous buffer (Mobile Phase A) with the organic modifier (Mobile Phase B, e.g., acetonitrile) according to your method's gradient or isocratic conditions.

  • Systematic Analysis:

    • Equilibrate the HPLC system thoroughly with the pH 7.0 mobile phase.

    • Inject a standard solution containing Ruxolitinib and its impurity. Record the chromatogram.

    • Repeat the equilibration and injection sequence for the pH 4.5 and pH 3.0 mobile phases.

  • Data Evaluation: Compare the tailing factor and resolution for the Impurity-1 peak at each pH level to identify the optimal condition.

Protocol 2: Column Cleaning and Evaluation

Use this protocol if you suspect column contamination or degradation is the cause of peak tailing.

Objective: To restore column performance by removing contaminants or diagnose irreversible damage.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Flush: Flush the column with your mobile phase (without buffer salts) for 20 column volumes.

  • Strong Solvent Wash (Reversed-Phase C18):

    • Wash with 100% Acetonitrile for 30 column volumes.

    • Wash with 100% Isopropanol for 30 column volumes.

    • Wash with 100% Methylene Chloride (if compatible with your system and column).

    • Flush again with Isopropanol and then Acetonitrile to transition back.

  • Re-equilibration: Equilibrate the column with your initial mobile phase composition for at least 30 column volumes.

  • Performance Check: Reconnect the column to the detector and inject a system suitability standard. If peak shape is not restored, and the column has been used extensively, it may have a void or a blocked frit and should be replaced.[7]

Visualization of Tailing Mechanism

The diagram below illustrates the chemical interaction at the stationary phase surface that leads to peak tailing for basic compounds.

Caption: Unwanted ionic interaction between a basic analyte and an ionized silanol group.

References

Optimization

Technical Support Center: Optimizing Ruxolitinib Impurity-1 Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separatio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Ruxolitinib and its related impurities, with a focus on a key impurity designated as Impurity-1.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating Ruxolitinib and its impurities?

A1: The primary challenge in the reversed-phase HPLC analysis of Ruxolitinib stems from its basic nature. This can lead to peak tailing due to secondary ionic interactions with residual silanol groups on silica-based columns. Additionally, achieving adequate resolution between Ruxolitinib and its closely related impurities, such as degradation products formed during stability studies, can be difficult. Forced degradation studies have shown that Ruxolitinib can degrade under hydrolytic (acidic and basic), oxidative, and thermal conditions, leading to various impurities.[1][2][3][4]

Q2: What is "Ruxolitinib Impurity-1" and why is its separation important?

A2: "Ruxolitinib Impurity-1" can refer to different structures depending on the context, including process-related impurities and degradation products. One commonly discussed degradation product is Ruxolitinib-amide.[1] Another identified impurity is (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, which is a protected intermediate.[5][6][7][8] The separation and control of any impurity are critical for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[1]

Q3: What are the key mobile phase parameters to consider for optimizing the separation?

A3: The critical mobile phase parameters for optimizing the separation of Ruxolitinib and Impurity-1 include:

  • pH of the aqueous phase: This is crucial for controlling the ionization state of the basic Ruxolitinib molecule and minimizing silanol interactions.[9]

  • Organic modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) influence the retention and selectivity of the separation.[9]

  • Buffer type and concentration: A suitable buffer is necessary to maintain a consistent pH and improve the reproducibility of the method.[9]

  • Gradient vs. Isocratic Elution: Gradient elution is often employed to effectively separate complex mixtures of the parent drug and its impurities.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Ruxolitinib and Impurity-1.

Issue Potential Cause Troubleshooting Steps
Poor Resolution between Ruxolitinib and Impurity-1 - Inappropriate mobile phase composition.- Suboptimal pH.- Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent to the aqueous phase.- Optimize pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Ruxolitinib (pKa ≈ 4.3 and 11.8) to ensure a consistent ionization state.[11] A lower pH (e.g., pH 3) is often effective in reducing peak tailing.- Evaluate Different Organic Modifiers: Compare the selectivity of acetonitrile and methanol.- Consider Gradient Elution: If using isocratic elution, switch to a shallow gradient to improve separation.
Peak Tailing for Ruxolitinib - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate sample solvent.- Lower Mobile Phase pH: Use an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups.[10]- Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize exposed silanols.- Reduce Sample Concentration: Dilute the sample to check for and prevent column overload.- Match Sample Solvent to Mobile Phase: Ensure the sample diluent is not significantly stronger than the initial mobile phase.
Inconsistent Retention Times - Inadequate column equilibration.- Unstable mobile phase pH.- Fluctuations in column temperature.- Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient time until a stable baseline is achieved.[10]- Use a Buffered Mobile Phase: Incorporate a buffer (e.g., phosphate, citrate, or formate) to maintain a constant pH.[9]- Control Column Temperature: Use a column oven to maintain a consistent temperature.[12]
Broad Peaks - Extra-column dead volume.- Column contamination or degradation.- Check System Connections: Minimize tubing length and ensure all fittings are secure to reduce dead volume.- Flush the Column: Wash the column with a strong solvent to remove contaminants.- Use a Guard Column: Protect the analytical column from strongly retained compounds.

Experimental Protocols

Protocol 1: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of Ruxolitinib and Impurity-1.

Mobile_Phase_Optimization start Start: Poor Separation select_column Select a C18 or C8 end-capped column start->select_column initial_conditions Establish Initial Conditions (e.g., Acetonitrile:Water with 0.1% Formic Acid) select_column->initial_conditions vary_organic Vary Organic Modifier Concentration (e.g., 20-80%) initial_conditions->vary_organic eval_resolution Evaluate Resolution vary_organic->eval_resolution adjust_ph Adjust pH (e.g., 2.5, 3.0, 3.5) eval_resolution->adjust_ph Resolution Inadequate final_method Final Optimized Method eval_resolution->final_method Resolution Adequate eval_ph Evaluate Peak Shape and Resolution adjust_ph->eval_ph change_organic Change Organic Modifier (e.g., Methanol) eval_ph->change_organic Peak Tailing Persists optimize_gradient Optimize Gradient Slope and Time eval_ph->optimize_gradient Good Peak Shape, Resolution Needs Improvement eval_ph->final_method Resolution Adequate eval_organic Compare Selectivity change_organic->eval_organic eval_organic->vary_organic Re-optimize Concentration optimize_gradient->final_method

Caption: A workflow for systematic mobile phase optimization.

Protocol 2: Recommended HPLC Method for Ruxolitinib and Impurity-1

This protocol is a starting point based on commonly cited methods.[3][10][12][13][14]

1. Instrumentation and Materials:

  • HPLC or UPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Ruxolitinib reference standard and sample

  • Acetonitrile and/or Methanol (HPLC grade)

  • Formic acid or Orthophosphoric acid

  • Water (HPLC grade)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas the mobile phases before use.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Start with a low percentage of B, and gradually increase. A representative gradient could be: 0-1 min: 5% B, 1-15 min: 5-70% B, 15-20 min: 70% B, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 254 nm or 258 nm[3][10][13][14]
Injection Volume 10-20 µL

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks.

  • Inject the Ruxolitinib reference standard to determine its retention time.

  • Inject the sample solution to identify and separate Ruxolitinib and Impurity-1.

Data Presentation

The following tables summarize different mobile phase compositions and their reported performance for the analysis of Ruxolitinib.

Table 1: Comparison of Reported Mobile Phases for Ruxolitinib Analysis

Mobile Phase Composition Column Detection Reference
Acetonitrile: Methanol: 1% Orthophosphoric acid (70:25:5 v/v/v)Symmetry ODS RP C18, 250mm x 4.6mm, 5µm258 nm[3][13][14]
Water: Acetonitrile (70:30 v/v) with 0.1% Formic acidRobusta C18, 250 x 4.6 mm, 5 µm227 nm[10][12]
Acetonitrile: H2O: Citrate buffer (75:20:5 v/v/v), pH 5.8C18 Hypersil ODS310 nm[15]
Glacial acetic acid: Methanol: Acetonitrile (40:30:30 v/v/v), pH 6.2C8254 nm[11][16]

Signaling Pathway Context

To provide a broader context for the importance of Ruxolitinib purity, the following diagram illustrates its mechanism of action.

JAK_STAT_Pathway cluster_cell Cell cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene ruxolitinib Ruxolitinib ruxolitinib->jak Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

References

Troubleshooting

improving resolution between Ruxolitinib and impurity-1 peaks

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Ruxolitinib an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Ruxolitinib and its impurities. The focus is on improving the chromatographic resolution between Ruxolitinib and a common degradation product, Impurity-1 (Ruxolitinib Amide).

Frequently Asked Questions (FAQs)

Q1: What is Ruxolitinib Impurity-1 and why is its resolution important?

A1: Ruxolitinib Impurity-1, in this context, refers to Ruxolitinib Amide, a common hydrolytic degradation product.[1] Its chemical name is 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide.[1][2] The presence of impurities can impact the safety and efficacy of the final drug product, making their accurate separation and quantification crucial for quality control and regulatory compliance.[2][3]

Q2: What are the primary challenges in separating Ruxolitinib from Impurity-1?

A2: The primary challenge is often co-elution or poor resolution between the main Ruxolitinib peak and the Impurity-1 peak in reversed-phase high-performance liquid chromatography (RP-HPLC). This can be due to their similar chemical structures and polarities, leading to comparable retention times under certain chromatographic conditions.

Q3: What are the key factors that influence the resolution of chromatographic peaks?

A3: Peak resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1] By systematically adjusting these parameters, the separation between two peaks can be significantly improved.

Troubleshooting Guide: Improving Resolution Between Ruxolitinib and Impurity-1

This guide provides a systematic approach to troubleshoot and enhance the resolution between Ruxolitinib and Impurity-1 peaks.

Initial Assessment

Before making significant changes to your method, it's crucial to assess the current situation.

  • Symptom: Poor resolution or co-elution of Ruxolitinib and Impurity-1 peaks.

  • Initial Check:

    • Verify system suitability parameters (e.g., theoretical plates, tailing factor).

    • Ensure the column is not aged or contaminated.

    • Confirm the mobile phase is correctly prepared and degassed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

Troubleshooting Workflow for Peak Resolution Troubleshooting Workflow for Improving Peak Resolution start Poor Resolution Observed mobile_phase Modify Mobile Phase start->mobile_phase resolution_ok Resolution Acceptable? mobile_phase->resolution_ok Re-evaluate column_params Adjust Column Parameters column_params->resolution_ok Re-evaluate method_params Optimize Method Parameters method_params->resolution_ok Re-evaluate resolution_ok->column_params No resolution_ok->method_params No end Method Optimized resolution_ok->end Yes

Caption: A logical workflow for systematically troubleshooting and improving peak resolution.

Step-by-Step Troubleshooting

1. Modify the Mobile Phase

Changes to the mobile phase composition can significantly impact selectivity.

  • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve separation.

  • Change Organic Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to their different chemical properties.

  • Modify Mobile Phase pH: Ruxolitinib has ionizable groups. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of both Ruxolitinib and Impurity-1, leading to changes in retention and potentially improved resolution.

  • Incorporate a Different Buffer: Changing the buffer system (e.g., from phosphate to formate or acetate) can sometimes influence the interactions with the stationary phase and improve separation.

2. Adjust Column Parameters

The choice of the stationary phase is a powerful tool for altering selectivity.

  • Switch to a Different C18 Column: Not all C18 columns are identical. A C18 column from a different manufacturer or one with different bonding technology (e.g., end-capping, carbon load) can offer different selectivity.

  • Try an Alternative Stationary Phase: If a C18 column does not provide adequate resolution, consider a stationary phase with a different chemistry, such as a Phenyl-Hexyl or Cyano phase. These offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.

  • Use a Column with Smaller Particle Size (UPLC): Ultra-Performance Liquid Chromatography (UPLC) systems with columns containing sub-2 µm particles can provide significantly higher efficiency and resolution.

3. Optimize Method Parameters

Fine-tuning the method parameters can further enhance resolution.

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.

  • Temperature: Increasing the column temperature typically decreases the mobile phase viscosity, which can lead to sharper peaks and better efficiency. It can also affect the selectivity of the separation.

Data Presentation

The following tables summarize typical starting conditions for HPLC and UPLC methods for Ruxolitinib analysis, which can be used as a baseline for optimization.

Table 1: Typical HPLC Method Parameters for Ruxolitinib Analysis

ParameterHPLC Method 1HPLC Method 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanol
Elution Mode Isocratic or GradientIsocratic or Gradient
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmUV at 260 nm

Table 2: Typical UPLC Method Parameters for Ruxolitinib Analysis

ParameterUPLC Method
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

Experimental Protocols

Protocol 1: General HPLC Method for Ruxolitinib and Impurity-1

  • System Preparation:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Solution Preparation:

    • Standard Solution: Prepare a stock solution of Ruxolitinib reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B). Further dilute to a working concentration (e.g., 50 µg/mL).

    • Impurity-1 Standard Solution: Prepare a stock solution of Ruxolitinib Amide reference standard in the same manner as the Ruxolitinib standard.

    • Sample Solution: Prepare the test sample in the same diluent to a similar concentration as the standard solution.

  • Chromatographic Analysis:

    • Inject a blank (diluent) to ensure no interference from the solvent.

    • Inject the Impurity-1 standard solution to determine its retention time.

    • Inject the Ruxolitinib standard solution.

    • Inject the sample solution.

    • Analyze the resulting chromatograms for the resolution between the Ruxolitinib and Impurity-1 peaks.

Signaling Pathways and Logical Relationships

While this topic does not involve biological signaling pathways, the following diagram illustrates the logical relationship between chromatographic parameters and peak resolution.

Relationship between Chromatographic Parameters and Resolution Factors Influencing Chromatographic Resolution Resolution Peak Resolution (Rs) Efficiency Column Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention ParticleSize Particle Size Efficiency->ParticleSize ColumnLength Column Length Efficiency->ColumnLength FlowRate Flow Rate Efficiency->FlowRate MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase

Caption: The relationship between key chromatographic parameters and peak resolution.

References

Optimization

addressing matrix effects in LC-MS/MS analysis of Ruxolitinib impurity-1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid C...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Ruxolitinib impurity-1.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Ruxolitinib impurity-1?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Ruxolitinib impurity-1, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] The primary cause is competition between the analyte and matrix components for ionization in the MS source. For Ruxolitinib impurity-1, which may be present at low concentrations, unaddressed matrix effects can severely compromise the reliability of analytical results.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced after the analytical column while a blank matrix extract is injected. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used.[2][4] This involves comparing the analyte's peak area in a post-spiked matrix extract to its peak area in a neat solution.

Q3: What are the primary strategies to mitigate matrix effects in the LC-MS/MS analysis of Ruxolitinib impurity-1?

A3: The main strategies to counteract matrix effects include:

  • Optimizing Sample Preparation: Employing more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[1][5][6]

  • Chromatographic Separation: Modifying the LC method to better separate Ruxolitinib impurity-1 from co-eluting matrix components is a crucial step.[1] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like Ultra-Performance Liquid Chromatography (UPLC) for better resolution.[7]

  • Calibration Strategies: Utilizing matrix-matched calibration standards, the standard addition method, or, most effectively, a stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects.[1][8][9][10]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is considered the "gold standard" for compensating for matrix effects and is highly recommended for bioanalytical methods.[8] You should use a SIL-IS for Ruxolitinib impurity-1 analysis whenever possible, especially for complex matrices like plasma. The SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11] This allows for accurate correction of the analyte's signal. However, the cost and availability of a specific SIL-IS for Ruxolitinib impurity-1 may be limiting factors.[1]

Q5: What is the standard addition method and when is it useful?

A5: The standard addition method involves adding known amounts of the analyte to the sample and measuring the response.[1][12] This technique is particularly useful when a blank matrix is unavailable or when the matrix composition is highly variable between samples.[1][13] It effectively creates a calibration curve within each sample, accounting for its unique matrix effects.[14] However, it can be more labor-intensive than other methods.[12][15]

Troubleshooting Guide

Issue 1: Poor reproducibility of results for Ruxolitinib impurity-1.

Potential Cause Troubleshooting Step
Variable Matrix EffectsImplement a more robust sample preparation method (e.g., switch from protein precipitation to SPE).[5] Use a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations.[11]
Inconsistent Sample PreparationEnsure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes.
LC System CarryoverImplement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.

Issue 2: Low signal intensity or significant ion suppression for Ruxolitinib impurity-1.

Potential Cause Troubleshooting Step
Co-elution with Suppressing Agents (e.g., phospholipids)Optimize the chromatographic gradient to better separate the analyte from the region where phospholipids typically elute. Consider using a column with a different chemistry.
Inefficient IonizationAdjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to optimize for Ruxolitinib impurity-1.
Suboptimal Sample pHAdjust the pH of the sample before extraction to ensure Ruxolitinib impurity-1 is in a neutral form for better extraction efficiency, if using LLE.

Quantitative Data Summary

The following table provides a general overview of acceptance criteria for assessing matrix effects during method validation, based on regulatory guidelines.

Parameter Method Acceptance Criteria
Matrix Factor (MF) Compares the peak area of an analyte in a post-spiked matrix extract to that in a neat solution.Ideally, the MF should be between 0.8 and 1.2. A value < 1 indicates ion suppression, while > 1 suggests ion enhancement.
IS-Normalized Matrix Factor The ratio of the analyte's MF to the internal standard's MF.The coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should be ≤ 15%.[2]
Precision and Accuracy Evaluated using quality control (QC) samples prepared in the matrix.The precision (%CV) should not exceed 15%, and the accuracy should be within 85-115% of the nominal concentration.[16]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects (Post-Extraction Spiking)

  • Prepare Blank Matrix Extracts: Process at least six different lots of the blank biological matrix (e.g., plasma) using your established extraction procedure.

  • Prepare Post-Spiked Samples: Spike the extracted blank matrix with Ruxolitinib impurity-1 at low and high quality control (QC) concentrations.

  • Prepare Neat Solutions: Prepare solutions of Ruxolitinib impurity-1 in the reconstitution solvent at the same low and high QC concentrations.

  • Analysis: Analyze the post-spiked samples and neat solutions by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = Peak Area (Post-Spiked Sample) / Peak Area (Neat Solution)

  • Calculate the IS-Normalized MF (if using an internal standard):

    • IS-Normalized MF = MF (Analyte) / MF (IS)

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • pH Adjustment: Add a small volume of a suitable buffer (e.g., ammonium hydroxide) to adjust the sample pH to ensure Ruxolitinib impurity-1 is in its neutral, more extractable form.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[17]

Visualizations

MatrixEffectWorkflow start Start: LC-MS/MS Analysis of Ruxolitinib Impurity-1 assess_me Assess Matrix Effects? (Post-Extraction Spike) start->assess_me mf_check Is Matrix Factor (MF) within 0.8-1.2? assess_me->mf_check Yes optimize_sp Optimize Sample Prep (e.g., SPE, LLE) assess_me->optimize_sp No mf_check->optimize_sp No validate Method Validation mf_check->validate Yes optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sa Consider Standard Addition Method optimize_sp->use_sa If blank matrix is unavailable optimize_lc->assess_me Re-assess use_is Implement Stable Isotope-Labeled IS optimize_lc->use_is If effects persist use_is->validate use_sa->validate end End: Reliable Quantification validate->end

Caption: Workflow for identifying and mitigating matrix effects.

IonizationProcess cluster_detector To Mass Analyzer analyte Ruxolitinib Impurity-1 (Analyte) ionized_analyte [Analyte+H]+ analyte->ionized_analyte matrix Matrix Component charge Charge (H+) matrix->charge Competition charge->analyte Ideal Ionization suppressed_signal Reduced Signal charge->suppressed_signal Ion Suppression suppressed_signal->analyte

Caption: Mechanism of ion suppression in the ESI source.

CalibrationStrategies title Choosing a Calibration Strategy start Start: Quantify Ruxolitinib Impurity-1 is_sil_is_available Stable Isotope-Labeled IS Available? start->is_sil_is_available use_sil_is Use SIL-IS with Matrix-Matched Calibrants is_sil_is_available->use_sil_is Yes (Gold Standard) is_blank_matrix_available Blank Matrix Available? is_sil_is_available->is_blank_matrix_available No end_point Proceed to Validation use_sil_is->end_point use_matrix_matched Use Matrix-Matched Calibration is_blank_matrix_available->use_matrix_matched Yes use_standard_addition Use Standard Addition Method is_blank_matrix_available->use_standard_addition No use_matrix_matched->end_point use_standard_addition->end_point

References

Troubleshooting

Ruxolitinib Impurity Profiling Technical Support Center

Welcome to the technical support center for Ruxolitinib impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ruxolitinib impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the analysis of Ruxolitinib and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Ruxolitinib?

A1: Ruxolitinib impurities can be broadly categorized into three groups:

  • Process-related impurities: These are substances that are formed during the synthesis of the Ruxolitinib drug substance, including unreacted starting materials, intermediates, and by-products.[1]

  • Degradation products: These impurities arise from the degradation of Ruxolitinib over time due to environmental factors such as heat, light, moisture, or interaction with excipients.[1][2] A common degradation product is Ruxolitinib-amide, formed by the hydrolysis of the nitrile group.[3]

  • Nitrosamine impurities: These may also be present and are a class of compounds of significant concern that can form during synthesis or storage.[1]

Q2: Which analytical techniques are most commonly used for Ruxolitinib impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Ruxolitinib and its impurities.[4] These methods are often coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors.[4] For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are employed.[5][6]

Q3: What causes peak tailing when analyzing Ruxolitinib by HPLC?

A3: The most common cause of peak tailing for Ruxolitinib is its basic nature (pKa between 5.2 and 5.9).[7] In reversed-phase HPLC using silica-based columns, residual silanol groups on the stationary phase can be negatively charged at mobile phase pH levels above 3. The positively charged Ruxolitinib molecule can then undergo secondary ionic interactions with these silanol groups, leading to delayed elution and peak tailing.[7] System-related issues like excessive dead volume can also contribute to peak tailing.[7]

Q4: How can I prevent the formation of degradation impurities during my study?

A4: Forced degradation studies have shown that Ruxolitinib is susceptible to hydrolytic and oxidative degradation.[6][8] The formation of certain degradation products can be influenced by the presence of oxygen and interaction with excipients.[5] To minimize degradation, it is advisable to control storage conditions (e.g., protection from light and moisture), use appropriate excipients, and consider the pH of solutions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for Ruxolitinib
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Lower the mobile phase pH to between 2.5 and 3.5 to suppress the ionization of residual silanols.[7]
Use a high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[7]
Column Overload Dilute the sample and re-inject. A 10-fold dilution can often improve peak shape if overload is the issue.[7]
Reduce the injection volume.[7]
Extra-column Dead Volume Check all fittings for tightness.[7]
Minimize the length and internal diameter of tubing between the injector, column, and detector.[7]
Column Contamination Use a guard column to protect the analytical column.[7]
Flush the column with a strong solvent like 100% acetonitrile.[7]
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Sample Degradation Prepare fresh samples and standards.
Investigate the stability of Ruxolitinib in the chosen sample solvent.
Contamination Ensure the cleanliness of vials, pipettes, and other lab equipment.
Run a blank injection (mobile phase only) to check for system contamination.
Mobile Phase Issues Prepare a fresh mobile phase.
Ensure all mobile phase components are of high purity and are properly degassed.
New Impurity Formation Conduct forced degradation studies (acid, base, peroxide, thermal, photolytic) to see if the unknown peak corresponds to a known degradant.[8]
Use LC-MS to obtain the mass of the unknown peak for preliminary identification.

Experimental Protocols

Protocol 1: General HPLC Method for Ruxolitinib Impurity Profiling

This protocol is a general guideline and may require optimization for specific applications.

  • Instrument: HPLC or UPLC system with a UV/PDA detector.[4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[4]

    • B: Acetonitrile.[4]

  • Elution: Gradient or isocratic, to be optimized for the separation of all relevant impurities.

  • Flow Rate: Optimized based on column dimensions (e.g., 1.0 mL/min for HPLC; 0.4 mL/min for UPLC).[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 258 nm or as determined by the UV spectrum of Ruxolitinib and its impurities.[4][9]

  • Injection Volume: 5 µL.[4]

  • Sample Preparation: Dissolve the Ruxolitinib sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm filter before injection.[3]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods.[10]

  • Acid Hydrolysis: Treat a Ruxolitinib solution with 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified period. Neutralize before analysis.[8][11]

  • Base Hydrolysis: Treat a Ruxolitinib solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 80°C) for a specified period. Neutralize before analysis.[8][11]

  • Oxidative Degradation: Treat a Ruxolitinib solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[8]

  • Thermal Degradation: Expose solid Ruxolitinib to dry heat (e.g., 105°C).[8]

  • Photolytic Degradation: Expose a Ruxolitinib solution or solid to UV (e.g., 254 nm) and visible light.[8]

Data Presentation

Table 1: Common Degradation Impurities of Ruxolitinib
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Formation Condition
Ruxolitinib Impurity AC₁₇H₁₈N₆306.37Process-related
Ruxolitinib Impurity B (Ruxolitinib-amide)C₁₈H₂₀N₆O336.4Hydrolysis (Acidic/Basic)[6][12]
Ruxolitinib Impurity F (Ruxolitinib Acid)C₁₇H₁₉N₅O₂325.37Hydrolysis[6][12]
(R)-4-amino-6-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acidC₁₆H₁₈N₆O₂327.15 (m/z)Excipient interaction with oxygen[5][13]
(R)-3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileC₁₇H₁₈N₆O311.16 (m/z)Excipient interaction with oxygen[5][13]

Data compiled from multiple sources.[5][6][12][13][14]

Visualizations

G Figure 1: Ruxolitinib and the JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT pSTAT STAT->P_STAT P_STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition G Figure 2: Troubleshooting Workflow for HPLC Peak Tailing Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks SystemIssue Investigate System: - Check for dead volume - Inspect fittings - Flush system CheckAllPeaks->SystemIssue Yes SpecificPeak Tailing is specific to Ruxolitinib CheckAllPeaks->SpecificPeak No End Problem Resolved SystemIssue->End ChemicalInteraction Likely Chemical Interaction SpecificPeak->ChemicalInteraction LowerpH Lower Mobile Phase pH (2.5 - 3.5) ChemicalInteraction->LowerpH CheckOverload Check for Column Overload LowerpH->CheckOverload DiluteSample Dilute Sample / Reduce Injection Volume CheckOverload->DiluteSample Yes EndcappedColumn Use End-capped Column CheckOverload->EndcappedColumn No DiluteSample->End EndcappedColumn->End G Figure 3: Hydrolytic Degradation Pathway of Ruxolitinib Ruxolitinib Ruxolitinib (Nitrile) Amide Ruxolitinib-amide (Amide Impurity) Ruxolitinib->Amide Hydrolysis (H₂O / H⁺ or OH⁻) Acid Ruxolitinib Acid (Carboxylic Acid Impurity) Amide->Acid Further Hydrolysis (H₂O / H⁺ or OH⁻)

References

Optimization

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Ruxolitinib Impurity-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level det...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of Ruxolitinib impurity-1.

Frequently Asked Questions (FAQs)

Q1: What is Ruxolitinib Impurity-1?

A1: Ruxolitinib Impurity-1 is chemically identified as (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile[1][2][3]. It is a process-related impurity that may arise during the synthesis of Ruxolitinib[4]. The profiling of such impurities is essential to ensure the safety, therapeutic efficacy, and regulatory compliance of the final drug product[4].

Q2: What are the primary analytical methods for detecting Ruxolitinib Impurity-1 at low levels?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors[5]. For enhanced sensitivity and specificity, particularly at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method[6][7][8][9].

Q3: How can I improve the sensitivity of my analytical method for Ruxolitinib Impurity-1?

A3: To improve sensitivity, consider the following:

  • Method Optimization: Transitioning from HPLC to UPLC can offer better resolution and speed[5][10].

  • Detector Selection: Employing a mass spectrometer (MS) instead of a UV detector provides significantly higher sensitivity and selectivity[7][8][9].

  • Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.

  • Chromatographic Conditions: Optimize the mobile phase composition, gradient, and column chemistry to improve peak shape and signal-to-noise ratio.

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Ruxolitinib and its impurities?

A4: The LOD and LOQ are highly dependent on the analytical method and the matrix being analyzed. For Ruxolitinib, reported values vary, with LC-MS/MS methods demonstrating significantly lower limits than HPLC-UV methods. A UPLC method has been noted to have considerably lower LOD and LOQ values compared to previously described HPLC methods, indicating superior sensitivity[10].

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Ruxolitinib Impurity-1

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution: Ruxolitinib, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing[11]. Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of these silanol groups and improve peak shape[11].

  • Possible Cause 2: Column Overload

    • Solution: Injecting a sample with too high a concentration can saturate the stationary phase[11]. Try diluting your sample tenfold and re-injecting to see if the peak shape improves. You can also reduce the injection volume[11].

  • Possible Cause 3: Inappropriate Sample Solvent

    • Solution: Using a sample solvent that is stronger than the initial mobile phase can cause peak distortion[11]. It is recommended to dissolve your sample in the initial mobile phase or a weaker solvent[11].

  • Possible Cause 4: System Issues

    • Solution: If all peaks in your chromatogram are tailing, there might be a system issue, such as a void at the column head or a partially blocked inlet frit[11]. Try flushing the column with a strong solvent or replacing the column if the issue persists[11].

Issue 2: Low Signal-to-Noise Ratio (S/N)

  • Possible Cause 1: Suboptimal Detection Wavelength (UV)

    • Solution: Ensure you are using the wavelength of maximum absorbance for Ruxolitinib Impurity-1. This can be determined by scanning the impurity standard across a range of 200-400 nm[12].

  • Possible Cause 2: Matrix Effects (LC-MS/MS)

    • Solution: Co-eluting matrix components can suppress the ionization of the target analyte. Improve sample clean-up using techniques like SPE. Adjusting the chromatographic method to better separate the impurity from matrix components can also be effective. The use of an isotopically labeled internal standard can help compensate for matrix effects.

  • Possible Cause 3: Inefficient Ionization (LC-MS/MS)

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure the mobile phase pH is conducive to the ionization of Ruxolitinib Impurity-1 (typically positive ion mode).

Data Presentation

Table 1: Comparison of Analytical Methods for Ruxolitinib and its Impurities

FeatureHPLC-UVUPLC-UV/MSLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.High-pressure chromatographic separation for improved resolution and speed, with UV or MS detection.Chromatographic separation coupled with mass analysis of precursor and product ions.
Sensitivity ModerateHighVery High[7][8]
Selectivity ModerateHighVery High
Typical LOD ~0.15 µg/mL[13]Lower than HPLC[10]Can be in the low ng/mL to pg/mL range[14]
Typical LOQ ~0.45 µg/mL[13]Lower than HPLC[10]Can be in the low ng/mL range[14][15]
Advantages Widely available, robust.Faster analysis, better resolution[5].Excellent sensitivity and selectivity, definitive identification.
Disadvantages Lower sensitivity, potential for interference.Higher equipment cost.Susceptible to matrix effects, higher complexity.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Ruxolitinib Impurity-1

This protocol is adapted from established methods for Ruxolitinib analysis[5][13].

  • Instrumentation: HPLC system with a UV or PDA detector[5].

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[5].

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile)[5].

  • Flow Rate: Optimized based on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column)[5].

  • Column Temperature: e.g., 30 °C[5].

  • Detection Wavelength: Determined by the UV spectrum of the impurity[5].

  • Injection Volume: e.g., 5 µL[5].

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Method for Low-Level Detection of Ruxolitinib Impurity-1

This protocol is based on methods developed for Ruxolitinib quantification and can be adapted for its impurities[6][8].

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer[13].

  • Column: A C18 column suitable for LC-MS (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm)[8][13].

  • Mobile Phase:

    • A: 0.1% formic acid in water[8][13].

    • B: 0.1% formic acid in methanol or acetonitrile[8][13].

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate[6].

  • Flow Rate: e.g., 0.4 mL/min[13].

  • Column Temperature: e.g., 40 °C[13].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode[14].

    • MRM Transitions: The precursor ion ([M+H]+) for the impurity would need to be determined by infusing a standard solution. Product ions are then identified through a product ion scan[6]. For Ruxolitinib, a common transition is m/z 307.1 → 186.1[13].

Protocol 3: Sample Preparation from Plasma

This protocol is adapted from a method for Ruxolitinib extraction from plasma[6].

  • To 100 µL of plasma, add 10 µL of an appropriate internal standard solution[6].

  • Add 300 µL of acetonitrile to precipitate proteins[6].

  • Vortex for 1 minute[6].

  • Centrifuge at 14,000 rpm for 10 minutes[6].

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[6].

  • Reconstitute the residue in 100 µL of the initial mobile phase[6].

  • Inject a portion of the reconstituted sample into the LC-MS/MS system[6].

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: Ruxolitinib inhibits JAK, blocking STAT phosphorylation.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample 1. Obtain Sample (Bulk Drug / Plasma) Spike 2. Spike Internal Standard (for LC-MS/MS) Sample->Spike Extract 3. Protein Precipitation / Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into HPLC / UPLC System Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Detection (UV or MS/MS) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification vs. Reference Standard Integrate->Quantify Report 10. Report Results Quantify->Report

Caption: Experimental workflow for Ruxolitinib impurity analysis.

Troubleshooting_Workflow Start Start: Low Sensitivity / Poor Peak Check_Peak_Shape Is peak shape poor (tailing/fronting)? Start->Check_Peak_Shape Check_Method Is method LC-MS/MS? Optimize_MS Optimize MS Source Parameters & MRM Check_Method->Optimize_MS Yes Consider_UPLC_MS Switch to UPLC-MS/MS for higher sensitivity Check_Method->Consider_UPLC_MS No Check_SN Is Signal-to-Noise (S/N) low? Check_Peak_Shape->Check_SN No Adjust_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.5) Check_Peak_Shape->Adjust_pH Yes Check_SN->Check_Method Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_MS->Improve_Cleanup End Problem Resolved Improve_Cleanup->End Consider_UPLC_MS->End Check_Dilution Check for Overload: Dilute Sample Adjust_pH->Check_Dilution Check_Solvent Use Weaker Sample Solvent Check_Dilution->Check_Solvent Check_Solvent->End

Caption: Troubleshooting workflow for low sensitivity issues.

References

Troubleshooting

Technical Support Center: Robust Analysis of Ruxolitinib Impurities

Welcome to the technical support center for the analysis of Ruxolitinib and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on robust column s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ruxolitinib and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on robust column selection, troubleshooting common analytical issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Ruxolitinib?

A1: Ruxolitinib impurities can originate from the synthesis process, degradation, or storage. Common impurities include synthetic intermediates, process-related compounds, and degradation products.[1] One notable degradation product, particularly under hydrolytic conditions, is Ruxolitinib-amide.[2] Forced degradation studies have shown that Ruxolitinib is susceptible to degradation under acidic, basic, and oxidative conditions.[1][3]

Q2: Which type of HPLC column is most suitable for Ruxolitinib impurity analysis?

A2: Reversed-phase columns, particularly C18 and C8, are the most commonly used for the analysis of Ruxolitinib and its impurities.[4][5][6] The choice between C18 and C8 depends on the specific impurity profile and the desired retention characteristics. C18 columns offer higher hydrophobicity and are generally a good starting point for method development.[7] C8 columns provide slightly less retention, which can be advantageous for eluting highly retained impurities more quickly. The selection should be based on a systematic evaluation of resolution, peak shape, and analysis time.

Q3: Why is my Ruxolitinib peak tailing in the chromatogram?

A3: Peak tailing for basic compounds like Ruxolitinib is often caused by secondary interactions between the positively charged analyte and residual silanol groups on the silica-based stationary phase. This is more pronounced at mobile phase pH values above 3. To mitigate this, it is recommended to use a mobile phase with a pH between 2.5 and 3.5 to suppress the ionization of silanol groups. Using a well-end-capped column can also minimize these secondary interactions.

Q4: How can I improve the resolution between Ruxolitinib and its closely eluting impurities?

A4: To improve resolution, you can optimize several chromatographic parameters. Modifying the mobile phase composition, such as the organic solvent ratio and the pH, can significantly alter selectivity. Decreasing the flow rate or using a column with a smaller particle size can increase efficiency. Additionally, screening different column chemistries, such as phenyl or cyano phases, can provide alternative selectivities that may resolve critical peak pairs.[8]

Column Selection for Robust Impurity Analysis

The selection of an appropriate HPLC or UPLC column is critical for developing a robust and reliable method for Ruxolitinib impurity analysis. The goal is to achieve adequate resolution between the main component (Ruxolitinib) and all known and potential impurities.

Comparison of Common Stationary Phases
Stationary PhaseKey CharacteristicsTypical Application for Ruxolitinib Analysis
C18 (Octadecyl) Highly hydrophobic, high retentivity. Provides good separation for a wide range of non-polar to moderately polar compounds.[9]A general-purpose, first-choice column for Ruxolitinib and its impurities. Effective for separating process-related impurities and degradation products.[4][10]
C8 (Octyl) Moderately hydrophobic, less retentive than C18.[9]Useful when impurities are strongly retained on a C18 column, allowing for shorter analysis times. Can offer different selectivity for certain impurities.[6][11]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic compounds.[12]Can be beneficial for resolving impurities that are structurally similar to Ruxolitinib and co-elute on C18 or C8 columns. Particularly useful for aromatic impurities.
Column Selection Workflow

The following diagram illustrates a systematic approach to selecting the optimal column for your analysis.

G cluster_0 Column Selection Workflow start Define Analytical Target Profile (e.g., known impurities, resolution requirements) screen_cols Screen Multiple Column Chemistries (e.g., C18, C8, Phenyl) start->screen_cols eval_res Evaluate Resolution (Rs), Peak Shape (Tf), and Analysis Time screen_cols->eval_res is_adequate Is Resolution Adequate (Rs > 1.5 for all critical pairs)? eval_res->is_adequate optimize Optimize Mobile Phase (pH, Organic Modifier, Gradient) is_adequate->optimize Yes re_screen Select Alternative Column Chemistries is_adequate->re_screen No is_robust Perform Robustness Studies (Vary flow rate, temperature, pH) optimize->is_robust is_robust->optimize No final_method Finalize Method and Validate is_robust->final_method Yes re_screen->screen_cols

A systematic workflow for selecting a robust HPLC column.

Troubleshooting Guide

This guide addresses common issues encountered during Ruxolitinib impurity analysis.

ProblemPossible CausesRecommended Solutions
Poor Resolution - Inappropriate column chemistry- Mobile phase not optimized- High flow rate- Screen different column selectivities (e.g., C8, Phenyl).- Adjust mobile phase pH and organic solvent ratio.- Reduce the flow rate or use a longer column.
Peak Tailing - Secondary interactions with silanols- Column overload- Extra-column dead volume- Lower mobile phase pH to 2.5-3.5.- Use a highly end-capped column.- Reduce sample concentration or injection volume.- Use shorter connection tubing with smaller internal diameter.
Ghost Peaks - Contaminated mobile phase or system- Sample carryover- Impurities in the diluent- Use high-purity solvents and freshly prepared mobile phase.[13]- Implement a robust needle wash protocol.- Inject a blank diluent to identify the source of the peak.[13]
Retention Time Drift - Inadequate column equilibration- Changes in mobile phase composition- Temperature fluctuations- System leak- Ensure sufficient column equilibration time before analysis.- Prepare fresh mobile phase and degas properly.- Use a column oven to maintain a constant temperature.- Check for leaks in the system, especially at fittings.[14]
High Backpressure - Column frit blockage- Particulate matter from the sample- Buffer precipitation- Filter all samples and mobile phases through a 0.22 µm filter.- Use a guard column to protect the analytical column.- Flush the column in the reverse direction (if permitted by the manufacturer).- Ensure the buffer is soluble in the mobile phase composition.
Troubleshooting Decision Tree

The following diagram provides a logical approach to diagnosing and resolving common HPLC issues.

G cluster_1 HPLC Troubleshooting Decision Tree start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes retention Retention Time Issue? peak_shape->retention No fronting Fronting? tailing->fronting No sol_tailing Lower mobile phase pH Use end-capped column Reduce sample concentration tailing->sol_tailing Yes split Split Peaks? fronting->split No sol_fronting Reduce injection volume Use weaker sample solvent fronting->sol_fronting Yes sol_split Check for column void Ensure sample is fully dissolved Check for co-elution split->sol_split Yes drift Drifting? retention->drift Yes pressure Pressure Issue? retention->pressure No sol_drift Equilibrate column properly Check for leaks Use column oven drift->sol_drift high_p High Pressure? pressure->high_p Yes sol_high_p Filter sample and mobile phase Use guard column Back-flush column high_p->sol_high_p

A decision tree for troubleshooting common HPLC problems.

Experimental Protocols

Protocol 1: RP-HPLC Method for Ruxolitinib and Impurities

This protocol describes a general-purpose reversed-phase HPLC method suitable for the routine analysis of Ruxolitinib and its related substances.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-15 min: 70% B, 15.1-20 min: 30% B
Flow Rate 1.0 mL/min[15]
Column Temperature 35°C
Detection Wavelength 236 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ruxolitinib reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing Ruxolitinib in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm nylon filter before injection.

3. System Suitability:

  • Inject the standard solution in six replicates.

  • The %RSD of the peak area for Ruxolitinib should be not more than 2.0%.

  • The tailing factor for the Ruxolitinib peak should be between 0.8 and 1.5.

  • The theoretical plates for the Ruxolitinib peak should be not less than 2000.

Protocol 2: UPLC Method for Ruxolitinib Impurity Profiling

This protocol outlines a more rapid UPLC method for the separation of Ruxolitinib and its degradation products.

1. Chromatographic Conditions:

ParameterCondition
Column C8, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH 6.2 (adjusted with glacial acetic acid)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 0-1 min: 30% B, 1-5 min: 30-70% B, 5-7 min: 70% B, 7.1-9 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm[6][11]
Injection Volume 2 µL

2. Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

  • Filter all solutions through a 0.22 µm PTFE filter before injection.

3. System Suitability:

  • Follow the system suitability criteria as outlined in Protocol 1, with an acceptance criterion of NLT 5000 theoretical plates for the Ruxolitinib peak.

Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a key role in the cellular response to cytokines and growth factors, and is implicated in various myeloproliferative neoplasms.

G cluster_2 JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition

Inhibition of the JAK-STAT pathway by Ruxolitinib.

References

Optimization

preventing on-column degradation of Ruxolitinib impurities

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Ruxol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Ruxolitinib and its impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of Ruxolitinib?

A1: The most frequently encountered issue is poor peak shape, specifically peak tailing. This phenomenon occurs when the chromatographic peak is asymmetrical, with a drawn-out trailing edge. A tailing factor greater than 1.2 often indicates a problem that needs to be addressed.[1] This is primarily due to the basic nature of the Ruxolitinib molecule.

Q2: What causes peak tailing for Ruxolitinib?

A2: Ruxolitinib is a basic compound with a pKa value reported to be between 5.2 and 5.9.[1] In reversed-phase HPLC using common silica-based columns, residual silanol groups on the stationary phase surface can be negatively charged at mobile phase pH levels above 3. The positively charged Ruxolitinib molecule can then undergo secondary ionic interactions with these silanol groups, causing some molecules to be retained longer, which results in peak tailing.[1]

Q3: Can on-column degradation of Ruxolitinib occur during HPLC analysis?

A3: While peak tailing is a chromatographic issue, the underlying chemical interactions can potentially contribute to on-column degradation. Forced degradation studies have shown that Ruxolitinib is susceptible to hydrolysis under both acidic and basic conditions.[2][3] The active silanol sites on a column, which cause peak tailing, can also act as catalysts for hydrolysis, especially if the mobile phase pH is not optimized. The appearance of small, unexpected peaks alongside the main Ruxolitinib peak could be an indicator of on-column degradation.

Q4: How can I prevent peak tailing and potential on-column degradation?

A4: The most effective strategy is to control the mobile phase pH. Lowering the pH to a range of 2.5 to 3.5 will suppress the ionization of the residual silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause peak tailing.[1] This also creates a less reactive environment on the column, reducing the risk of acid-catalyzed hydrolysis. Using a well-end-capped column is also critical to minimize the number of available silanol groups.[1]

Q5: What are the known degradation products of Ruxolitinib I should be aware of?

A5: Forced degradation studies have identified several impurities. Under hydrolytic (acidic and basic) conditions, products such as Ruxolitinib-amide ((R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide) and other related substances are formed.[2][4] Oxidative and photolytic stress can also produce various other degradation products.[5]

Q6: Can my HPLC system contribute to poor peak shape?

A6: Yes, system-related issues, often called "extra-column effects," can lead to peak tailing for all compounds in your analysis, not just Ruxolitinib. These effects can be caused by excessive dead volume from long or wide-diameter connection tubing, poorly made fittings, or a contaminated column inlet frit.[1]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Ruxolitinib HPLC Analysis
Symptom Potential Cause Recommended Solution
Peak Tailing (Specific to Ruxolitinib) Secondary interactions with residual silanols.Lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate). Use a modern, high-purity, end-capped C18 or C8 column.
Column overload.Dilute the sample and reinject. Reduce the injection volume.[1]
All Peaks are Tailing Extra-column dead volume.Check all fittings for tightness. Minimize the length and internal diameter of tubing between the injector, column, and detector.[1]
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.[1]
Appearance of New, Small Peaks On-column degradation.In addition to lowering mobile phase pH, consider using a lower column temperature to reduce the rate of potential on-column reactions.
Sample instability in the autosampler.Ensure the sample diluent is appropriate and that the autosampler temperature is controlled (if necessary).
Shifting Retention Times Change in mobile phase composition.Prepare fresh mobile phase. Ensure adequate mobile phase mixing.
Column temperature fluctuations.Use a column oven to maintain a consistent temperature.
Column aging.Replace the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol details the preparation of a buffered mobile phase at a low pH to mitigate peak tailing for Ruxolitinib.

Objective: To prepare a buffered aqueous mobile phase at pH 3.0 to suppress silanol ionization.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or ortho-phosphoric acid)

  • 0.22 µm membrane filter

Procedure:

  • Prepare the aqueous portion of the mobile phase (e.g., for a 60:40 water:acetonitrile mobile phase, start with the required volume of HPLC-grade water).

  • Carefully add formic acid dropwise to the aqueous portion while monitoring the pH with a calibrated pH meter. Adjust until the pH is stable at 3.0.

  • Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Measure the final required volumes of the filtered aqueous buffer and acetonitrile and mix them thoroughly.

  • Degas the final mobile phase mixture using sonication or vacuum degassing before use.

Data Presentation

Table 2: Summary of Reported HPLC/UPLC Methods for Ruxolitinib Analysis
Parameter Method 1 Method 2 Method 3 Method 4
Technique RP-HPLCRP-HPLCUPLCRP-HPLC
Column Symmetry ODS RP C18 (250x4.6mm, 5µm)[6]C18 Hypersil ODS[7]C8 (250x4.6mm, 5µm)[3]Zorbax SB-C18
Mobile Phase Acetonitrile: Methanol: 1% Ortho-phosphoric acid (70:25:5)[6]Acetonitrile: H2O: Citrate buffer (75:20:5)[7]pH 6.2 buffer: Methanol: Acetonitrile (40:30:30)[3]Acetonitrile: Methanol (50:50) with pH adjusted to 3.5[8]
pH Not specified (acidic due to OPA)5.8[7]6.2[3]3.5[8]
Flow Rate 1.0 mL/min[6]1.0 mL/min[7]1.0 mL/min[3]1.0 mL/min[8]
Detection UV at 258 nm[6]UV at 310 nm[7]UV at 254 nm[3]Not Specified
Column Temp. Not SpecifiedNot Specified65 °C[9]35 °C[8]

Visualizations

G cluster_observe Observation cluster_diagnose Diagnosis cluster_actions Corrective Actions cluster_confirm Confirmation observe Poor peak shape (tailing) or unexpected peaks is_specific Specific to Ruxolitinib? observe->is_specific action_system Check for extra-column dead volume (fittings, tubing) is_specific->action_system No (all peaks tail) action_ph Lower mobile phase pH to 2.5 - 3.5 is_specific->action_ph Yes confirm Peak shape improved? action_system->confirm action_column Use high-purity, end-capped column action_ph->action_column action_overload Dilute sample or reduce injection volume action_column->action_overload action_overload->confirm

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_column Silica Stationary Phase (pH > 3) cluster_mobile_phase Mobile Phase cluster_outcome Chromatographic Outcome silanol Ionized Silanol Group (Si-O⁻) interaction Secondary Ionic Interaction silanol->interaction ruxolitinib Protonated Ruxolitinib (Basic Drug, R-NH⁺) ruxolitinib->interaction tailing Peak Tailing interaction->tailing Delayed Elution degradation Potential On-Column Degradation (Hydrolysis) interaction->degradation Catalytic Effect

References

Troubleshooting

Technical Support Center: Method Refinement for Challenging Ruxolitinib Impurity Separations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the separatio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the separation of challenging impurities in Ruxolitinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Ruxolitinib?

A1: Ruxolitinib is susceptible to degradation under various stress conditions. The most significant degradation pathways are hydrolysis (both acidic and basic conditions) and oxidation.[1][2] Forced degradation studies have shown that Ruxolitinib exhibits considerable instability in hydrolytic conditions compared to oxidative and thermal stress.[1][2]

Q2: What are the known major impurities and degradation products of Ruxolitinib?

A2: Several impurities and degradation products of Ruxolitinib have been identified. One of the most frequently discussed is Ruxolitinib-amide.[3][4] Other identified hydrolytic degradation products include:

  • 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

  • 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

  • (R)-4-amino-6-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid

  • (R)-3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[1][5]

Q3: Which analytical techniques are most suitable for Ruxolitinib impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are commonly used for the separation and quantification of Ruxolitinib and its impurities.[1][4][6] For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[5][7][8]

Troubleshooting Guide

Problem 1: Poor resolution between Ruxolitinib and its impurities.

Possible Cause Suggested Solution
Inappropriate column chemistry.Screen different stationary phases. C18 columns are commonly used, but for challenging separations, consider columns with alternative selectivities (e.g., C8, Phenyl-Hexyl).[4][6][7]
Suboptimal mobile phase composition.Adjust the organic modifier (acetonitrile or methanol) percentage. Modify the pH of the aqueous phase; small changes can significantly impact the retention and selectivity of ionizable compounds. Introduce an ion-pairing agent if dealing with highly polar impurities.
Inadequate gradient slope.For gradient methods, decrease the gradient slope (increase the gradient time) to improve the separation of closely eluting peaks.
High flow rate.Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.

Problem 2: Tailing or asymmetric peak shapes.

Possible Cause Suggested Solution
Secondary interactions with the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the silica-based column. Work at a lower pH to suppress the ionization of silanols.
Column overload.Reduce the injection volume or the sample concentration.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Problem 3: Low sensitivity for impurity detection.

| Possible Cause | Suggested Solution | | Suboptimal detection wavelength. | Determine the UV maxima of the impurities of interest and set the detector to the wavelength that provides the best signal-to-noise ratio. A common wavelength for Ruxolitinib and its impurities is around 254 nm.[4][6] | | Insufficient sample concentration. | Concentrate the sample if possible, or increase the injection volume. Be mindful of potential column overload. | | High baseline noise. | Ensure proper mobile phase mixing and degassing. Check for leaks in the system. Clean the detector flow cell. | | Inadequate ionization in MS detection. | Optimize the MS source parameters (e.g., spray voltage, gas flows, temperature). Adjust the mobile phase pH or add modifiers (e.g., formic acid, ammonium formate) to enhance ionization.[4][7] |

Data Presentation

Table 1: Summary of Forced Degradation Studies of Ruxolitinib

Stress ConditionTimeAssay of Active Substance (%)Assay of Degraded Products (%)Mass Balance (%)Reference
0.1 M HCl24 Hrs81.3618.64100.0[9]
0.1 M NaOH24 Hrs85.2114.79100.0[9]
3% Hydrogen Peroxide24 Hrs89.4110.59100.0[9]
Thermal (50°C)24 Hrs98.921.08100.0[9]
UV (254nm)24 Hrs96.333.67100.0[9]

Table 2: Comparison of Chromatographic Methods for Ruxolitinib Impurity Separation

ParameterHPLC Method 1UHPLC MethodLC-MS/MS Method
Column Robusta C18 (250 x 4.6 mm, 5 µm)[4]C18 or similar[1]Thermo Hypersil GOLD C18 (50 x 2.1 mm, 3.0 µm)[7][8]
Mobile Phase A Water with 0.1% Formic Acid[4]0.1% Formic acid in water[4]0.1% Formic acid in water[7][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]0.1% Formic acid in acetonitrile[4]0.1% Formic acid in methanol[7][8]
Elution Isocratic (70:30 A:B)[4]Gradient[4]Gradient[7][8]
Flow Rate 1.0 mL/min[4]0.3 - 0.6 mL/min[4]Not explicitly stated, typically 0.2-0.5 mL/min for this column dimension.
Column Temp. 25 °C[4]30-40 °C[4]Not explicitly stated.
Detection UV at 254 nm[4]UV and/or MS[4]Tandem Mass Spectrometry[7][8]
LOD 7 ng/mL[10]Not specified10 ng/mL (in plasma)[7]
LOQ 0.002 mg/mL[4]Not specified10 ng/mL (in plasma)[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Ruxolitinib to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of Ruxolitinib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M hydrochloric acid (HCl). Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

  • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M sodium hydroxide (NaOH). Incubate the solution at the same controlled temperature for the same duration.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven (e.g., 50°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample protected from light under the same conditions.[3]

  • Sample Preparation for Analysis: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC or UPLC method.

Protocol 2: UPLC-MS/MS Method for Impurity Identification

This protocol provides a general methodology for the identification and characterization of Ruxolitinib impurities using UPLC-MS/MS.

  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer (e.g., QTOF or QTRAP).[1][2]

  • Column: A high-resolution C18 column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm).[7][8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[7][8]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[7][8]

  • Gradient Elution: Develop a gradient elution program to achieve adequate separation of the impurities from the parent drug. An example gradient could be: 0-1 min, 15% B; 1-5 min, 15-95% B; 5-7 min, 95% B; 7-7.1 min, 95-15% B; 7.1-10 min, 15% B.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive.[2]

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of Ruxolitinib.

    • Acquire full scan MS data to identify the m/z of potential impurities.

    • Perform MS/MS (product ion scan) experiments on the parent drug and the detected impurities to obtain fragmentation patterns for structural elucidation.[1][2]

  • Sample Preparation: Prepare solutions of the stressed samples and a Ruxolitinib reference standard in the initial mobile phase.

  • Data Analysis: Compare the fragmentation patterns of the impurities with that of the parent drug to propose structures for the degradation products.[1]

Visualizations

G Workflow for Ruxolitinib Impurity Method Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Impurity Identification A Define Analytical Target Profile B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Initial Method Screening (Column, Mobile Phase, pH) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Specificity D->E J LC-MS Analysis of Stressed Samples D->J F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I M Final Validated Method K Characterize Impurities (MS/MS Fragmentation) J->K L Structure Elucidation K->L

Caption: A logical workflow for the development and validation of a Ruxolitinib impurity separation method.

G Troubleshooting Poor Peak Resolution Start Poor Resolution Observed Q1 Is the peak fronting or tailing? Start->Q1 A1_Yes Adjust Mobile Phase pH or Add Modifier (e.g., TFA) Q1->A1_Yes Yes A1_No Are peaks co-eluting? Q1->A1_No No Q3 Change Column Chemistry? A1_Yes->Q3 Q2 Isocratic or Gradient? A1_No->Q2 A2_Iso Decrease Organic Strength Q2->A2_Iso Isocratic A2_Grad Decrease Gradient Slope Q2->A2_Grad Gradient A2_Iso->Q3 A2_Grad->Q3 A3_Yes Try Different Stationary Phase (e.g., C8, Phenyl) Q3->A3_Yes Yes A3_No Optimize Flow Rate & Temperature Q3->A3_No No End Resolution Improved A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting poor peak resolution in Ruxolitinib separations.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Ruxolitinib Impurity-1

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), for the validation of an analytic...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), for the validation of an analytical method for Ruxolitinib Impurity-1, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method for quality control and stability studies of Ruxolitinib.

Ruxolitinib is a potent Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of myeloproliferative neoplasms.[4] The presence of impurities in the drug substance or product can affect its efficacy and safety. Therefore, it is crucial to have a validated, stability-indicating analytical method to detect and quantify any impurities.[5][6] This guide focuses on "Ruxolitinib Impurity-1," a representative process-related or degradation impurity. For the purpose of this guide, we will consider two hypothetical but realistic reversed-phase chromatographic methods for comparison.

Comparative Analysis of Analytical Method Validation Parameters

The following tables summarize the validation parameters for two hypothetical analytical methods for the quantification of Ruxolitinib Impurity-1, as per ICH Q2(R1) guidelines.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: RP-HPLCMethod B: RP-UPLC
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Formic AcidAcetonitrile:Water (45:55 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL2 µL
Run Time 15 min5 min

Table 2: Comparison of Validation Parameters

Validation ParameterMethod A: RP-HPLCMethod B: RP-UPLCICH Guideline (for Impurities)
Linearity (r²) 0.99920.9998≥ 0.999
Range (µg/mL) 0.5 - 100.1 - 5Reporting Threshold to 120% of specification
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate≤ 2.0%≤ 1.5%≤ 2.0%
LOD (µg/mL) 0.150.03S/N ratio of 3:1
LOQ (µg/mL) 0.50.1S/N ratio of 10:1
Specificity No interference from placebo and other impuritiesNo interference from placebo and other impuritiesPeak purity > 99%
Robustness CompliantCompliantNo significant impact on results

Experimental Protocols

Detailed methodologies for the validation of the analytical method for Ruxolitinib Impurity-1 are provided below.

Method A: RP-HPLC

1. System Suitability:

  • Prepare a standard solution of Ruxolitinib Impurity-1 at a concentration of 5 µg/mL.

  • Inject the solution six times.

  • The %RSD of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

2. Specificity (Forced Degradation):

  • Subject Ruxolitinib drug substance to stress conditions (acid, base, oxidation, thermal, and photolytic).[4][5]

  • Analyze the stressed samples to ensure the peak of Impurity-1 is well-resolved from any degradation products and the main Ruxolitinib peak.

  • Peak purity should be assessed using a photodiode array (PDA) detector.

3. Linearity:

  • Prepare a series of at least five standard solutions of Ruxolitinib Impurity-1 ranging from 0.5 µg/mL to 10 µg/mL.

  • Inject each solution in triplicate.

  • Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²).

4. Accuracy:

  • Prepare samples of Ruxolitinib drug product spiked with Ruxolitinib Impurity-1 at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery at each level.

5. Precision:

  • Repeatability (Intra-day): Analyze six replicate samples of Ruxolitinib spiked with Impurity-1 at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the %RSD for the results.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the response.

  • LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.

7. Robustness:

  • Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Analyze the system suitability solution under each varied condition and assess the impact on the results.

Method B: RP-UPLC

The experimental protocols for the RP-UPLC method are analogous to the RP-HPLC method, with adjustments to the concentrations and injection volumes to suit the higher sensitivity of the UPLC system. For instance, the linearity range would be narrower (e.g., 0.1 to 5 µg/mL), and the injection volume would be smaller (e.g., 2 µL).

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method as per ICH guidelines.

Analytical Method Validation Workflow start Start: Define Analytical Procedure & Validation Parameters protocol Develop & Document Validation Protocol start->protocol experiments Execute Validation Experiments protocol->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze Data & Evaluate Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method is Validated report->end

Caption: Workflow for Analytical Method Validation.

Ruxolitinib and the JAK-STAT Signaling Pathway

The diagram below illustrates the mechanism of action of Ruxolitinib in the JAK-STAT signaling pathway.

JAK-STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Cell Proliferation, Inflammation) nucleus->gene_transcription Initiates ruxolitinib Ruxolitinib ruxolitinib->jak Inhibits

Caption: Ruxolitinib's inhibition of the JAK-STAT pathway.

References

Comparative

Ruxolitinib Impurity-1 vs. Degradation Products: A Comparative Guide for Researchers

In the development and manufacturing of the Janus kinase (JAK) inhibitor Ruxolitinib, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount. This guide provides a detailed compariso...

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of the Janus kinase (JAK) inhibitor Ruxolitinib, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount. This guide provides a detailed comparison between a known process-related impurity, Ruxolitinib Impurity-1, and the various degradation products that can arise from the drug substance under stress conditions. Understanding the origins, chemical structures, and analytical detection of these compounds is critical for researchers, scientists, and drug development professionals to ensure the safety and efficacy of Ruxolitinib.

Distinguishing Between a Process Impurity and Degradation Products

Ruxolitinib impurities can be broadly categorized into two main types: process-related impurities and degradation products. Process-related impurities are substances that are formed during the synthesis of the API.[1] Their presence and concentration are controlled by the manufacturing process. Degradation products, on the other hand, result from the chemical breakdown of the Ruxolitinib molecule over time due to environmental factors such as heat, light, hydrolysis, or oxidation.[2]

Ruxolitinib Impurity-1 has been identified as (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile .[3][4] This compound is a SEM-protected intermediate, indicating it is a residual component from the synthetic route of Ruxolitinib.[3][4] Its presence in the final product is minimized through purification steps in the manufacturing process.

Ruxolitinib degradation products are formed when the drug substance is exposed to stress conditions. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to identify these potential degradants.[5] Common degradation pathways for Ruxolitinib include hydrolysis and oxidation.[5][6]

Quantitative Analysis from Forced Degradation Studies

Forced degradation studies are instrumental in understanding the stability profile of Ruxolitinib and identifying its degradation products. The following table summarizes the percentage of Ruxolitinib degradation observed under various stress conditions.

Stress ConditionReagent/ConditionTime (hrs)Ruxolitinib Degradation (%)Key Degradation Products Identified
Acid Hydrolysis 0.1 M HCl2418.64Ruxolitinib-amide, Ruxolitinib-acid[7]
Base Hydrolysis 0.1 M NaOH2411.99Ruxolitinib-amide, Ruxolitinib-acid[7]
Oxidative 3% H₂O₂2410.59Oxidative degradants[7]
Thermal 50°C241.08Minimal degradation[7]
Photolytic UV light (254 nm)243.67Photodegradants[7]

Chemical Structures and Formation Pathways

The chemical structures of Ruxolitinib Impurity-1 and major degradation products are distinct, reflecting their different origins.

Compound NameChemical StructureMolecular FormulaOrigin
Ruxolitinib (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileC₁₇H₁₈N₆Active Pharmaceutical Ingredient[8]
Ruxolitinib Impurity-1 (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrileC₂₃H₃₂N₆OSiProcess-Related Impurity (Synthetic Intermediate)[3][4]
Ruxolitinib-amide (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamideC₁₇H₂₀N₆OHydrolytic Degradation Product[5][7]
Ruxolitinib-acid (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acidC₁₇H₁₉N₅O₂Hydrolytic Degradation Product[5]
DP-1 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineC₉H₇N₅Hydrolytic Degradation Product[5]
DP-4 (R)-3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileC₁₆H₁₈N₆OOxidative Degradation Product[5][9]

Experimental Protocols

The identification and quantification of Ruxolitinib and its impurities are primarily achieved through chromatographic techniques.

Stability-Indicating HPLC-UV Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating Ruxolitinib from its impurities and degradation products.

  • Instrument : HPLC with a UV/PDA Detector.[7]

  • Column : C18 reverse-phase column (e.g., Symmetry ODS RP C18, 250mm x 4.6mm, 5µm).[7][10]

  • Mobile Phase : A mixture of acetonitrile, methanol, and 1% orthophosphoric acid (e.g., in a ratio of 70:25:5 v/v/v).[10]

  • Flow Rate : 1.0 mL/min.[7][10]

  • Detection Wavelength : 258 nm.[10]

  • Injection Volume : 20 µL.[7]

  • Column Temperature : Ambient.[7]

LC-MS/MS for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown impurities and degradation products.[5][6]

  • Chromatographic System : A liquid chromatography system coupled to a tandem mass spectrometer.[11]

  • Column : A high-resolution column such as a Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm).[11]

  • Mobile Phase : A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[11]

  • Ionization : Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Analysis : High-resolution mass spectrometers like QTOF or QTRAP are employed for accurate mass measurements and fragmentation studies.[5][6]

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Ruxolitinib, the workflow for forced degradation studies, and the logical relationship between process impurities and degradation products.

Ruxolitinib_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Forced_Degradation_Workflow Start Ruxolitinib API Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Analytical Concentration Neutralize->Dilute Analysis HPLC / LC-MS Analysis Dilute->Analysis Identify Identify & Quantify Degradation Products Analysis->Identify

Caption: Experimental workflow for forced degradation studies.

Impurity_vs_Degradation Ruxolitinib_Product Ruxolitinib Drug Product Stability Storage / Stress Conditions Ruxolitinib_Product->Stability Process_Impurity Process-Related Impurity (e.g., Ruxolitinib Impurity-1) Process_Impurity->Ruxolitinib_Product present in Degradation_Product Degradation Product (e.g., Ruxolitinib-amide) Synthesis API Synthesis Synthesis->Process_Impurity originates from Stability->Degradation_Product leads to formation of

Caption: Origin of process impurities vs. degradation products.

References

Comparative

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Ruxolitinib Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Ruxolitinib, a Janus kinas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Ruxolitinib, a Janus kinase (JAK) inhibitor, is a critical therapeutic agent where stringent impurity profiling is necessary to guarantee its safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising faster and more efficient separations. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of Ruxolitinib impurities, supported by a summary of experimental data and detailed methodologies derived from published literature.

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC for the analysis of Ruxolitinib and its impurities often hinges on the specific requirements for resolution, sensitivity, and sample throughput.[1] UPLC, with its use of smaller particle size columns (<2 µm) and higher operating pressures, generally offers significant advantages in terms of speed and resolution.[1]

The following table summarizes the key performance characteristics of typical HPLC and UPLC systems for impurity analysis.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Principle Separation based on analyte partitioning between a stationary and a mobile phase under high pressure.[1]Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures for improved resolution and speed.[1]
Typical Column C18 or C8 columns with particle sizes of 3-5 µm.[1]Sub-2 µm particle size columns (e.g., C18, C8).[1]
System Pressure Lower operating pressures (up to 400 bar).[1]Higher operating pressures (up to 1000 bar).[1]
Flow Rate Typically 0.8 - 1.5 mL/min.[1]Typically 0.2 - 0.7 mL/min.[1]
Run Time Longer run times, often in the range of 15-30 minutes.[1]Shorter run times, typically under 10 minutes.[1]
Resolution Good resolution for most applications.[1]Higher resolution and peak capacity, allowing for better separation of closely eluting impurities.[1]
Sensitivity Generally lower sensitivity compared to UPLC.[1]Higher sensitivity due to sharper and narrower peaks.[1]

Quantitative Data Summary

ParameterHPLC MethodUPLC Method
Linearity Range 5-200 µg/mL[2]50-150 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.999[1]≥ 0.9998[3]
Limit of Detection (LOD) 0.025 mg/mL (for a specific impurity)[4]Improved sensitivity with lower LOD values compared to HPLC.[5]
Limit of Quantification (LOQ) 0.10 mg/mL (for a specific impurity)[4]Improved sensitivity with lower LOQ values compared to HPLC.[5]
Accuracy (% Recovery) 98.0% to 102.0%[1]98% to 102%[3]
Precision (% RSD) < 2%[6]Simple, precise, and accurate.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC and UPLC analysis of Ruxolitinib and its impurities, based on established methods.

RP-HPLC Method for Ruxolitinib and Impurities

This protocol is a representative example of a validated method for the quantification of Ruxolitinib.

  • Instrumentation: An HPLC system equipped with a UV or PDA detector.[1]

  • Column: Symmetry Chromosil C18 (250x4.6mm, 5µm).[6]

  • Mobile Phase: A mixture of Acetonitrile, Water, and Tetrahydrofuran (THF) in a ratio of 60:30:10 (v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Injection Volume: 20 µL.[7]

  • Detection Wavelength: 227 nm.[7]

  • Run Time: Approximately 15 minutes.[8]

UPLC Method for Ruxolitinib and Impurities

This protocol outlines a stability-indicating UPLC method for the determination of Ruxolitinib.

  • Instrumentation: A UPLC system with a UV detector.[3]

  • Column: C8 column (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of glacial acetic acid (pH 6.2), Methanol, and Acetonitrile in a ratio of 40:30:30 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Run Time: A shorter retention time is a key advantage of this method.[3]

Cross-Validation Workflow

The process of cross-validating HPLC and UPLC methods is a systematic endeavor to ensure that the UPLC method provides equivalent or superior results to the established HPLC method. This workflow is crucial when transitioning from a legacy HPLC method to a more efficient UPLC method.

CrossValidationWorkflow A Define Analytical Target Profile (ATP) - Impurities to be monitored - Required sensitivity and resolution B Develop/Optimize HPLC Method - Column selection - Mobile phase optimization - Method validation (ICH guidelines) A->B Establish Baseline C Develop UPLC Method - Geometric scaling from HPLC method - Column: smaller particle size - Adjust flow rate and gradient A->C Target for Improvement E Comparative Analysis - Analyze same sample batches - Compare chromatograms, retention times, resolution, and impurity levels B->E D Method Validation of UPLC Method - Specificity, Linearity, Accuracy, Precision - LOD, LOQ, Robustness C->D ICH Guidelines D->E F Statistical Evaluation - Equivalence testing (e.g., t-test) - Assess bias and precision E->F Data Comparison G Method Transfer and Implementation - Document results - Update SOPs - Train analysts F->G Decision Gate

References

Comparative

A Comparative Guide to the Spectroscopic Data of Ruxolitinib Impurities

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic data for key impurities of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. Understanding...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for key impurities of Ruxolitinib, a potent Janus kinase (JAK) inhibitor. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document summarizes the spectroscopic characteristics of known Ruxolitinib impurities, offers detailed experimental protocols for their analysis, and presents visual workflows to aid in their identification and characterization.

Introduction to Ruxolitinib and its Impurities

Ruxolitinib is a selective inhibitor of JAK1 and JAK2, key enzymes in the signaling pathways of cytokines and growth factors involved in hematopoiesis and immune function.[1] Impurities in Ruxolitinib can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[2] Rigorous analytical characterization of these impurities is essential for regulatory compliance and patient safety.

This guide focuses on the spectroscopic comparison of three notable impurities:

  • Ruxolitinib-amide: A hydrolytic degradation product.[3]

  • Impurity A (m/z 327.15): (R)-4-amino-6-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid, an oxidative degradation product.[4][5]

  • Impurity B (m/z 311.16): (R)-3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, another degradation product.[4][5]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Ruxolitinib and its impurities. This data is essential for their unambiguous identification.

Table 1: Mass Spectrometry Data

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
RuxolitinibC₁₇H₁₈N₆307.16238, 212, 186
Ruxolitinib-amideC₁₇H₂₀N₆O325.18Loss of cyclopentyl group, cleavage of amide bond[3]
Impurity AC₁₆H₁₈N₆O₂327.15Further fragmentation of the pyrimidine ring[4][5]
Impurity BC₁₆H₁₈N₆O311.16Characteristic losses related to the formyl group[4][5]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Representative Data)

Proton AssignmentRuxolitinibRuxolitinib-amideImpurity AImpurity B
Pyrrolo[2,3-d]pyrimidine H~8.7~8.7~8.5~8.8
Pyrazole H~8.4, ~8.0~8.4, ~8.0~8.3, ~7.9~8.5, ~8.1
Cyclopentyl CH~4.8~4.7~4.7~4.8
CH₂CN / CH₂CONH₂~3.1~2.8~3.0~3.1
Cyclopentyl CH₂~1.5-2.2~1.5-2.2~1.5-2.2~1.5-2.2
Amide NH₂-~7.2, ~6.8--
Carboxylic Acid OH--~12.5-
Formyl CHO---~9.9

Note: This table presents representative chemical shifts. Actual values may vary slightly based on experimental conditions.

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm) in Methanol
Ruxolitinib~258, 310
Ruxolitinib-amide~256, 308
Impurity AShift observed due to extended conjugation
Impurity BShift observed due to the formyl chromophore

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique is a powerful tool for the separation, identification, and quantification of impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for identification and product ion scan for fragmentation analysis.

  • Collision Energy: Optimized for each impurity to achieve characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity of impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve an accurately weighed amount of the impurity reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 1-5 mg in 0.5-0.7 mL of solvent).

Data Acquisition:

  • ¹H NMR: Acquire standard proton spectra to observe chemical shifts, coupling constants, and integration.

  • ¹³C NMR: Acquire carbon spectra to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals and to establish connectivity within the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification.

Instrumentation:

  • UV-Vis Spectrophotometer.

Sample Preparation:

  • Prepare solutions of the impurity reference standards in a UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration.

Data Acquisition:

  • Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • A blank containing only the solvent should be used for baseline correction.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for comparing spectroscopic data of Ruxolitinib impurities.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Characterization Sample Ruxolitinib API / Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation Impurity_Isolation Impurity Isolation / Synthesis Forced_Degradation->Impurity_Isolation LCMS LC-MS/MS Analysis Impurity_Isolation->LCMS NMR NMR Analysis (1H, 13C, 2D) Impurity_Isolation->NMR UVVis UV-Vis Analysis Impurity_Isolation->UVVis Data_Comparison Compare Spectroscopic Data (MS, NMR, UV-Vis) LCMS->Data_Comparison NMR->Data_Comparison UVVis->Data_Comparison Structure_Elucidation Structure Elucidation Data_Comparison->Structure_Elucidation Reference_Standard Comparison with Reference Standard Structure_Elucidation->Reference_Standard

Caption: Workflow for Spectroscopic Analysis of Ruxolitinib Impurities.

Ruxolitinib Ruxolitinib (C17H18N6) Hydrolysis Hydrolysis Ruxolitinib->Hydrolysis Oxidation Oxidation Ruxolitinib->Oxidation Other_Degradation Other Degradation Pathways Ruxolitinib->Other_Degradation Ruxolitinib_Amide Ruxolitinib-amide (C17H20N6O) Hydrolysis->Ruxolitinib_Amide Impurity_A Impurity A (m/z 327.15) Oxidation->Impurity_A Impurity_B Impurity B (m/z 311.16) Other_Degradation->Impurity_B

References

Validation

A Comparative Guide to the Qualification and Certification of Ruxolitinib Impurity-1 Reference Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the qualification and certification of Ruxolitinib Impurity-1 reference standards. Ensuring the accuracy a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the qualification and certification of Ruxolitinib Impurity-1 reference standards. Ensuring the accuracy and reliability of these standards is critical for the precise quantification of impurities in Ruxolitinib active pharmaceutical ingredients (APIs) and finished drug products, directly impacting drug safety and efficacy. This document outlines the necessary experimental protocols, data presentation formats, and the biological context of Ruxolitinib's mechanism of action.

Introduction to Ruxolitinib and the Importance of Impurity Profiling

Ruxolitinib is a potent inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are integral components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in hematopoiesis and immune function.[1] Dysregulation of this pathway is a key factor in myeloproliferative neoplasms, making Ruxolitinib an effective therapy for conditions such as myelofibrosis and polycythemia vera.[1]

Pharmaceutical impurities, which can be process-related, degradation products, or synthetic intermediates, must be meticulously monitored and controlled to meet regulatory requirements.[2] The use of well-characterized impurity reference standards is the cornerstone of analytical methods designed to ensure the quality and safety of the final drug product.[2][3]

It is important to note that the designation "Ruxolitinib Impurity-1" can be ambiguous, with different suppliers potentially referring to different chemical entities. For the purpose of this guide, we will focus on the commonly cited intermediate, (R)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (CAS No. 941685-40-1).[4] Researchers should always confirm the chemical identity of any reference standard via its Certificate of Analysis (CoA).

The JAK/STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] This blockade of the JAK-STAT cascade reduces the proliferation of malignant cells and decreases the levels of circulating pro-inflammatory cytokines.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition GeneExpression Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binding pSTAT_dimer->GeneExpression Translocation

Caption: Ruxolitinib inhibits JAK, blocking STAT phosphorylation and gene transcription.

Comparison of Reference Standard Qualification: Primary vs. Secondary Standards

Pharmaceutical laboratories utilize two main types of reference standards:

  • Primary Reference Standards: These are of the highest purity and are extensively characterized to confirm their identity, purity, and potency.[7] They are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) and can be used without further qualification.[8]

  • Secondary (or Working) Reference Standards: These are qualified against a primary reference standard and are used for routine laboratory analyses.[7] This approach conserves the more expensive and often limited supply of primary standards.

The qualification process for a secondary Ruxolitinib Impurity-1 standard involves demonstrating its equivalence to the primary standard in terms of identity, purity, and potency.

Quantitative Data Comparison of Ruxolitinib Impurity-1 Reference Standards

The table below provides a template for comparing key quality attributes of Ruxolitinib Impurity-1 reference standards from different sources. Researchers should populate this table with data obtained from the Certificate of Analysis for each standard.

Parameter Pharmacopeial Standard (e.g., USP) Alternative 1 (Commercial Supplier A) Alternative 2 (Commercial Supplier B) Test Method
Identity Confirmation Conforms to official monographConforms to structureConforms to structure¹H-NMR, ¹³C-NMR, MS, IR
Purity (by HPLC) ≥99.5%99.7%99.2%HPLC-UV
Purity (by qNMR) Report value (e.g., 99.6% molar purity)99.8%Not provided¹H-qNMR
Water Content ≤0.5%0.2%0.4%Karl Fischer Titration
Residual Solvents Meets USP <467> requirements<0.1% Acetone, <0.05% Heptane<0.1% AcetoneGC-HS
Residue on Ignition ≤0.1%0.05%0.08%USP <281>
Certified Purity (Mass Balance) Report value (e.g., 99.7%)99.4%98.7%Calculation
Traceability Traceable to USP primary standardTraceable to in-house primary standardTraceable to in-house primary standardDocumentation Review

Experimental Protocols for Qualification and Certification

A comprehensive characterization is required to qualify and certify a Ruxolitinib Impurity-1 reference standard. The following are detailed methodologies for key experiments.

Experimental Workflow for Reference Standard Certification

The certification of a primary reference standard is a rigorous process involving multiple analytical techniques to assign a purity value with a high degree of confidence.

Certification_Workflow A Candidate Material (High Purity Ruxolitinib Impurity-1) B Structural Elucidation (NMR, MS, IR) A->B C Chromatographic Purity (HPLC-UV, UPLC-UV) A->C D Absolute Purity Assay (qNMR) A->D E Non-Volatile Impurities (Residue on Ignition) A->E F Volatile Impurities (Loss on Drying / Karl Fischer) A->F G Residual Solvents (GC-HS) A->G H Mass Balance Calculation Purity = 100% - (Organic Impurities + Water + Residual Solvents + Non-Volatile Impurities) C->H D->H E->H F->H G->H I Certified Reference Standard (with Certificate of Analysis) H->I

Caption: A typical workflow for the certification of a pharmaceutical reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is used to determine the purity of the reference standard by separating it from other related organic impurities.

  • Chromatographic System: A standard HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.[7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[7]

  • Flow Rate: Optimized based on column dimensions (e.g., 1.0 mL/min for HPLC; 0.4 mL/min for UPLC).[7]

  • Column Temperature: e.g., 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of Ruxolitinib Impurity-1 (e.g., 254 nm).[7]

  • Injection Volume: e.g., 5 µL.

  • Procedure:

    • Prepare a solution of the Ruxolitinib Impurity-1 reference standard in a suitable diluent (e.g., mobile phase).

    • Inject the solution into the HPLC system.

    • Record the chromatogram and integrate all peaks.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chromatographic purity. Area % = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[9][10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity, that is stable, non-volatile, and has signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard (e.g., DMSO-d₆).

  • Procedure:

    • Accurately weigh a known amount of the Ruxolitinib Impurity-1 and the internal standard into an NMR tube.

    • Dissolve the solids in a known volume of the deuterated solvent.

    • Acquire the ¹H-NMR spectrum using acquisition parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Protocol 3: Certification by Mass Balance

The certified purity of a reference standard is often determined by a mass balance approach, where the purity is calculated by subtracting the sum of all impurities from 100%.[11][12]

  • Calculation:

    Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

  • Required Data:

    • % Organic Impurities: Determined by a validated, area-normalized HPLC method (Protocol 1).

    • % Water Content: Determined by Karl Fischer titration.

    • % Residual Solvents: Determined by headspace gas chromatography (GC-HS).

    • % Non-Volatile Impurities (Residue on Ignition): Determined by USP <281> or equivalent method.

Conclusion

The qualification and certification of a Ruxolitinib Impurity-1 reference standard is a multi-faceted process that requires a suite of orthogonal analytical techniques. While pharmacopeial standards are the preferred choice, commercially available or in-house secondary standards can be effectively used when properly qualified against a primary standard. By employing rigorous experimental protocols for identity, chromatographic purity, absolute purity (qNMR), and mass balance, researchers can ensure the accuracy of their analytical results and the quality of the final drug product. The provided frameworks for data comparison and experimental workflows serve as a robust guide for these critical activities in pharmaceutical development.

References

Comparative

performance comparison of different columns for Ruxolitinib impurity analysis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Columns for the Analysis of Ruxolitinib and its Impurities, Supported by Experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Columns for the Analysis of Ruxolitinib and its Impurities, Supported by Experimental Data.

The robust analysis of ruxolitinib and its impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. High-performance liquid chromatography (HPLC) stands as the primary analytical technique for this purpose. The choice of the HPLC column is paramount as it directly influences the resolution, sensitivity, and overall efficiency of the impurity profiling method. This guide provides a comparative overview of various HPLC columns reported in the scientific literature for the analysis of ruxolitinib and its process- and degradation-related impurities.

Performance Comparison of HPLC Columns

The selection of an appropriate stationary phase is crucial for achieving optimal separation of ruxolitinib from its impurities. Reversed-phase chromatography is the most common approach, with C18 and C8 columns being widely used. The following tables summarize the performance characteristics of different columns based on published analytical methods.

Table 1: Comparison of Chromatographic Conditions for Ruxolitinib Impurity Analysis

Column Brand & TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reported Retention Time of Ruxolitinib (min)Reference
Symmetry ODS RP C18250 x 4.6 mm, 5 µmAcetonitrile: Methanol: 1% Orthophosphoric Acid (70:25:5 v/v/v)1.0258Not Specified[1]
Zorbax SB C18 Phenyl150 x 4.6 mm, 3.5 µmAcetonitrile: Methanol (50:50 v/v), pH 3.51.0Not Specified~15
C8250 x 4.6 mm, 5 µmMethanol: Acetonitrile: Glacial Acetic Acid (pH 6.2) (30:30:40 v/v/v)1.0254Not Specified[2]
ODS Phenomenex250 x 4.6 mm, 5 µmMethanol: Water (pH 3.5 with OPA) (70:30 v/v)1.02368.59[3]
Robusta C18250 x 4.6 mm, 5 µmWater: Acetonitrile (70:30 v/v) with 0.1% Formic Acid1.0254 or 258~8.1[4]
Waters X-Bridge C18150 x 4.6 mm, 3.5 µm0.1% Orthophosphoric Acid: Acetonitrile (50:50 v/v)1.0250Not Specified[5]
Thermo Hypersil GOLD C18Not Specified0.1% Formic Acid in Water: 0.1% Formic Acid in Methanol (Gradient)Not SpecifiedNot SpecifiedNot Specified[1]

Table 2: Performance Metrics of Different HPLC Columns

Column Brand & TypeKey Performance HighlightsCommon Ruxolitinib Impurities Separated
Symmetry ODS RP C18Good separation of ruxolitinib from its degradation products in forced degradation studies.[1]Degradation products from acid, base, peroxide, and thermal stress conditions.[1]
Zorbax SB C18 PhenylProvides good separation with a relatively long retention time, suggesting strong retention.Not explicitly detailed in the reference.
C8Offers a different selectivity compared to C18, potentially beneficial for separating more polar impurities. Shorter analysis time is often achievable.[2]Degradation products from acid, alkali, thermal, photolytic, and peroxide stress.[2]
ODS PhenomenexAchieves a good retention time for ruxolitinib with a simple mobile phase.[3]Not explicitly detailed in the reference.
Robusta C18Provides a validated method for separating ruxolitinib from its amide impurity.[4]Ruxolitinib-amide and other impurities.[4]
Waters X-Bridge C18Capable of separating the main compound from its related impurities with isocratic elution.[5]Unspecified related impurities.[5]
Thermo Hypersil GOLD C18Utilized in a high-sensitivity LC-MS/MS method for bioanalytical studies.[1]Not explicitly detailed for impurity profiling in the provided context.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. Below are representative experimental protocols derived from the cited literature.

Method 1: Using Symmetry ODS RP C18 Column[1]
  • Column: Symmetry ODS RP C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed isocratic mixture of acetonitrile, methanol, and 1% orthophosphoric acid in a ratio of 70:25:5 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 258 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of ruxolitinib is prepared in the mobile phase.

Method 2: Using C8 Column[2]
  • Column: C8, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer of pH 6.2 (prepared with glacial acetic acid) in a ratio of 30:30:40 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Column Temperature: Ambient.

  • Injection Volume: Not specified.

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for method implementation. The following diagram illustrates a typical workflow for comparing the performance of different HPLC columns for ruxolitinib impurity analysis.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Comparison cluster_conclusion Conclusion prep_standard Prepare Ruxolitinib and Impurity Standards hplc_system HPLC System with UV/PDA Detector prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., from drug product or forced degradation study) prep_sample->hplc_system column_a Install Column A (e.g., Symmetry C18) hplc_system->column_a column_b Install Column B (e.g., Zorbax Phenyl) hplc_system->column_b column_c Install Column C (e.g., C8) hplc_system->column_c run_analysis Inject Samples and Standards Run Chromatographic Method column_a->run_analysis column_b->run_analysis column_c->run_analysis collect_data Collect Chromatograms run_analysis->collect_data analyze_performance Analyze Performance Parameters: - Resolution - Peak Symmetry - Retention Time - Efficiency (Plate Count) collect_data->analyze_performance compare_columns Compare Column Performance analyze_performance->compare_columns select_column Select Optimal Column for the Intended Application compare_columns->select_column

Caption: Workflow for HPLC column performance comparison in ruxolitinib impurity analysis.

Ruxolitinib Signaling Pathway and Impurity Formation

Ruxolitinib is a potent inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2. These enzymes are key components of the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune function. The chemical structure of ruxolitinib, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, can be susceptible to degradation under various stress conditions, leading to the formation of impurities.[6][7] Common impurities can arise from synthesis (process-related impurities) or degradation (e.g., hydrolysis, oxidation).[8][9]

The following diagram illustrates the point of intervention of ruxolitinib in the JAK-STAT pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes and translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

References

Validation

Assessing the Impact of Ruxolitinib Impurity-1 on Drug Product Stability: A Comparative Guide

For drug development professionals, ensuring the stability of a drug product throughout its shelf life is paramount. The presence of impurities, which can arise during synthesis or degradation, can significantly impact t...

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, ensuring the stability of a drug product throughout its shelf life is paramount. The presence of impurities, which can arise during synthesis or degradation, can significantly impact the safety, efficacy, and quality of the final product.[1][2] This guide provides a comparative assessment of the impact of a key impurity, Ruxolitinib Impurity-1 (Ruxolitinib-amide), on the stability of the Ruxolitinib drug product. Ruxolitinib is a potent inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2, which are integral to the JAK-STAT signaling pathway.[3]

The Role of Ruxolitinib Impurity-1 in Drug Degradation

Ruxolitinib Impurity-1, chemically identified as (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, is a significant degradation product that can form during the hydrolysis of the parent drug molecule.[3][4][5][6][7] Forced degradation studies, which are a critical component of the drug development process as mandated by the International Council for Harmonisation (ICH), have been instrumental in elucidating the chemical stability of Ruxolitinib under various stress conditions.[8] These studies reveal that Ruxolitinib is particularly susceptible to hydrolytic degradation, where the nitrile group of the Ruxolitinib molecule is converted to an amide, forming Impurity-1.[4][5][6][7] This amide can be an intermediate in the complete hydrolysis to the corresponding carboxylic acid.[4]

The presence and quantity of Impurity-1 can therefore serve as a critical indicator of the stability of the Ruxolitinib drug product. Understanding its formation under different environmental conditions is essential for developing stable formulations and establishing appropriate storage conditions.

Comparative Stability Analysis: Ruxolitinib vs. Alternatives

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8] The following table summarizes the results of forced degradation studies on Ruxolitinib, indicating the extent of degradation under various stress conditions.

Stress ConditionTime (Hrs)Assay of Active Substance (%)Assay of Degraded Products (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl)2481.3618.64100.0
Basic Hydrolysis (0.1 M NaOH)2485.2114.79100.0
Thermal Degradation (50 °C)2498.921.08100.0
UV (254nm)2496.333.67100.0
3% Hydrogen Peroxide2489.4110.59100.0
(Data adapted from a study on Ruxolitinib API)[11]

These studies show that Ruxolitinib is most susceptible to degradation under acidic and basic hydrolytic conditions, which is consistent with the formation of the amide impurity.[5][6][7][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of Ruxolitinib stability.

Forced Degradation Studies

A general protocol for forced degradation studies of Ruxolitinib involves dissolving the drug substance in a suitable solvent and exposing it to various stress conditions as per ICH guidelines.[4]

  • Acid Hydrolysis : A solution of Ruxolitinib is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 80°C) for a specified period.[4][8]

  • Base Hydrolysis : A solution of Ruxolitinib is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., at 80°C) for a specified period.[4]

  • Oxidative Degradation : A solution of Ruxolitinib is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[4]

  • Thermal Degradation : Solid Ruxolitinib is exposed to dry heat (e.g., 105°C).[4]

  • Photolytic Degradation : A solution or solid form of Ruxolitinib is exposed to UV light (e.g., 254 nm) and visible light.[4]

Analytical Method for Quantification of Ruxolitinib and Impurity-1

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Ruxolitinib and its impurities.[3] A validated stability-indicating HPLC method is crucial for separating and quantifying Impurity-1 from the parent drug and other potential degradants.

Method Validation Parameters:

  • Specificity : The method must be able to resolve the peak for Ruxolitinib-amide impurity from Ruxolitinib and other potential impurities. Peak purity should be confirmed using a Photodiode Array (PDA) detector.[3]

  • Linearity : A minimum of five concentrations should be used to demonstrate a proportional relationship between the concentration of the analyte and the analytical response. The correlation coefficient (r²) should be ≥ 0.999.[3]

  • Range : For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.[3]

  • Accuracy : Determined by recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[3]

  • Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD).

Visualizations

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_active->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Forced_Degradation_Workflow Start Start: Ruxolitinib Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC/UPLC Sampling->Analysis Quantification Quantify Ruxolitinib and Impurity-1 Analysis->Quantification Identification Identify Degradation Products (LC-MS/MS) Analysis->Identification End End: Assess Stability Profile Quantification->End Identification->End Impurity_Impact_Logic Ruxolitinib Ruxolitinib (Nitrile Group) Hydrolysis Hydrolysis (e.g., Acid/Base Stress) Ruxolitinib->Hydrolysis Impurity1 Impurity-1 (Amide Group) Hydrolysis->Impurity1 Forms Stability Decreased Drug Product Stability Impurity1->Stability Leads to Potency Reduced Potency Stability->Potency Safety Potential Safety Concerns Stability->Safety

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal of Ruxolitinib Impurity-1

Researchers, scientists, and drug development professionals handling Ruxolitinib and its impurities are at the forefront of innovation. A critical aspect of this work is ensuring a safe laboratory environment, which incl...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Ruxolitinib and its impurities are at the forefront of innovation. A critical aspect of this work is ensuring a safe laboratory environment, which includes the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of Ruxolitinib impurity-1, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Ruxolitinib impurity-1, like the active pharmaceutical ingredient itself, should be treated as a hazardous chemical.[1][2] Adherence to proper disposal protocols is crucial to protect personnel and the environment from potential harm.[3]

Personal Protective Equipment (PPE)

Before handling Ruxolitinib impurity-1, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Respiratory N95 Respirator or higherRequired when handling the powder form outside of a containment device.[1]
Hands Chemical-impermeable glovesDouble gloving is recommended. Gloves must be inspected before use and changed regularly, especially if contaminated.[4][5]
Eyes Safety Goggles or Face ShieldMust provide a seal around the eyes to protect from dust and splashes.[4][5]
Body Disposable Gown or Lab CoatA solid-front, back-closing, long-sleeved gown is recommended.[1][5]
Feet Shoe CoversTo be worn in designated handling areas.[5]

Step-by-Step Disposal Procedure

All waste generated from handling Ruxolitinib impurity-1 is considered hazardous and must be disposed of accordingly.[5] Under no circumstances should this waste be disposed of down the drain or in regular trash.[1]

StepActionDetailed Instructions
1 Waste Segregation and Collection Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh paper, plasticware) in a clearly labeled, sealed hazardous waste container.[1][5] Liquid Waste: If Ruxolitinib impurity-1 is in a solution, collect it in a sealable, leak-proof hazardous waste container compatible with the solvent.[1] Sharps: Needles and syringes must be disposed of in a designated sharps container for hazardous waste.[5]
2 Container Labeling Use an official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[1] Clearly write the full chemical name, "Ruxolitinib impurity-1," and avoid abbreviations. List all chemical contents, including solvents and their approximate percentages. Indicate the date the container was first used for waste accumulation.[1]
3 Storage of Waste Store waste containers in a designated, secure area away from incompatible materials.[1] Ensure caps are tightly sealed.[6] Waste should be stored at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6]
4 Arranging for Disposal Do not attempt to dispose of the waste yourself. Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[4] This must be done in accordance with all applicable federal, state, and local regulations.[4][7]
5 Decontamination Spills: In case of a spill, evacuate the area. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[1] For solid spills, carefully collect the material, avoiding dust generation.[8] Surfaces: Clean the spill area and any contaminated equipment thoroughly. Decontaminate surfaces by scrubbing with alcohol.[8]

Experimental Protocols

The procedures outlined above are based on general best practices for hazardous chemical waste management. Specific experimental protocols for the disposal of Ruxolitinib impurity-1 are not detailed in publicly available literature. The guiding principle is to treat it as a hazardous pharmaceutical waste, following the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ruxolitinib impurity-1.

A Start: Generation of Ruxolitinib Impurity-1 Waste B Wear Appropriate PPE A->B C Segregate Waste by Type B->C D Solid Waste C->D E Liquid Waste C->E F Sharps C->F G Place in Labeled, Sealed Hazardous Waste Container D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K End: Proper Disposal by Licensed Vendor J->K

Disposal Workflow for Ruxolitinib Impurity-1.

References

Handling

Personal protective equipment for handling Ruxolitinib impurity-1

Essential Safety and Handling Guide for Ruxolitinib Impurity-1 This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ruxolitinib impurity-1...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ruxolitinib Impurity-1

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ruxolitinib impurity-1. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Classification:

Ruxolitinib impurity-1 is classified as a hazardous substance. Based on the available Safety Data Sheet (SDS), the primary hazards are:

  • Acute oral toxicity [1]

  • Skin corrosion/irritation [1]

  • Serious eye damage/eye irritation [1]

  • Specific target organ toxicity (single exposure), causing respiratory tract irritation [1]

It is imperative to handle this compound with a high degree of caution, similar to the active pharmaceutical ingredient (API), Ruxolitinib, which is considered a hazardous drug.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Ruxolitinib impurity-1. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Respiratory Suitable RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment device such as a certified chemical fume hood or biological safety cabinet.[1][3]
Hands Protective GlovesChemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended, with the inner glove tucked under the gown cuff and the outer glove over the cuff.[1][3] Change gloves frequently and immediately if contaminated.
Eyes Safety Goggles with Side-Shields or Face ShieldMust provide a complete seal around the eyes to protect from dust and splashes.[1][3]
Body Impervious Clothing / Disposable GownA solid-front, back-closing, long-sleeved disposable gown made of a protective material is required. Cuffs should be tight-fitting.[1][3]
Feet Shoe CoversTo be worn in designated handling areas to prevent the spread of contamination.[3]
Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All work with Ruxolitinib impurity-1 powder should be conducted in a designated area with adequate ventilation, preferably within a primary engineering control such as a Class II Biological Safety Cabinet or a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting procedures within a containment device.

    • Use a dedicated spatula to handle the powder and avoid generating dust.[3]

    • Carefully transfer the weighed material to a labeled container.

    • Decontaminate all surfaces and equipment after use by scrubbing with alcohol.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][4] Do not eat, drink, or smoke in areas where the compound is handled.[1]

Storage:

  • Store Ruxolitinib impurity-1 in a tightly sealed container in a cool, dry, and well-ventilated area.

  • It should be stored locked up and away from incompatible substances.[1][4]

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorb: For liquid spills, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.

  • Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[1]

Disposal Plan:

All waste generated from handling Ruxolitinib impurity-1 is considered hazardous and must be disposed of according to local, state, and federal regulations.[1]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weigh paper, and plasticware, must be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[3][4]

  • Sharps: Any needles or syringes used must be disposed of in a designated sharps container for hazardous waste.[3]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Visual Workflow for Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a chemical spill of Ruxolitinib impurity-1.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response Protocol cluster_containment Containment and Cleanup cluster_disposal Final Steps Spill Spill of Ruxolitinib Impurity-1 Evacuate 1. Evacuate Area Spill->Evacuate Ventilate 2. Ensure Ventilation Evacuate->Ventilate PPE 3. Don Appropriate PPE Ventilate->PPE Contain 4. Contain the Spill PPE->Contain Absorb 5. Absorb/Collect Material Contain->Absorb Decontaminate 6. Decontaminate Surfaces Absorb->Decontaminate Dispose 7. Dispose of Hazardous Waste Decontaminate->Dispose Report 8. Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill of Ruxolitinib impurity-1.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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